all-trans-Retinoate
Description
Significance within Retinoid Biology
All-trans-retinoate is the most biologically active endogenous retinoid and a key metabolite of vitamin A. mdpi.comebi.ac.uk Its primary role is to mediate the transcription of specific genes that control a multitude of cellular processes. frontiersin.org These processes include cell growth, differentiation, and apoptosis (programmed cell death). frontiersin.orgebi.ac.uk
The significance of this compound is particularly evident in embryonic development, where it acts as a morphogen, a signaling molecule that helps determine the body's patterning along the anterior-posterior axis. wikipedia.orgebi.ac.uk This is achieved through its influence on the expression of Hox genes, which are critical for proper developmental sequencing. hmdb.canp-mrd.org
In adult tissues, the influence of this compound is more targeted, primarily affecting immune function and male fertility. wikipedia.orgebi.ac.uk Research has also highlighted its role in various skin conditions and certain types of cancer due to its ability to induce cell differentiation. nih.gov
Foundational Concepts of Retinoid Signaling in Research Contexts
The biological effects of this compound are mediated through a complex signaling pathway involving nuclear receptors. frontiersin.org this compound acts as a ligand, a molecule that binds to a specific receptor, to initiate a cascade of events that ultimately alters gene expression.
The key players in this signaling pathway are two types of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). mdpi.comhmdb.ca this compound binds with high affinity to RARs. hmdb.ca This binding event causes a conformational change in the RAR, leading to the formation of a heterodimer with an RXR. wikipedia.org
This RAR-RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. wikipedia.orguniprot.org The binding of the heterodimer to RAREs can either activate or repress the transcription of these genes, depending on the cellular context and the presence of other co-regulatory proteins. wikipedia.orguniprot.org In the absence of a ligand, the RAR-RXR heterodimer can be associated with corepressor proteins, which inhibit gene transcription. uniprot.orguniprot.org Upon ligand binding, these corepressors are released, and coactivator proteins are recruited, leading to the initiation of gene transcription. uniprot.org
This intricate mechanism allows for precise control over the expression of a wide range of genes, underscoring the importance of this compound in maintaining cellular homeostasis and directing developmental processes.
Research Findings on this compound
| Research Area | Key Findings | References |
| Embryonic Development | Acts as a morphogen, guiding anterior-posterior axis formation through regulation of Hox genes. | np-mrd.orgwikipedia.orgebi.ac.uk |
| Cellular Differentiation | Induces differentiation in various cell types, including skin cells and certain cancer cells. | nih.govfrontiersin.org |
| Gene Regulation | Binds to RARs, forming heterodimers with RXRs to modulate the transcription of target genes via RAREs. | wikipedia.orgmdpi.comuniprot.org |
| Immune Function | Plays a role in regulating the immune system. | wikipedia.orgebi.ac.uk |
| Reproduction | Essential for male fertility. | wikipedia.orgebi.ac.uk |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H27O2- |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/p-1/b9-6+,12-11+,15-8+,16-14+ |
InChI Key |
SHGAZHPCJJPHSC-YCNIQYBTSA-M |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |
Synonyms |
Acid, all-trans-Retinoic Acid, beta-all-trans-Retinoic Acid, Retinoic Acid, trans-Retinoic Acid, Vitamin A all trans Retinoic Acid all-trans-Retinoic Acid beta all trans Retinoic Acid beta-all-trans-Retinoic Acid Potassium Salt, Tretinoin Retin A Retin-A Retinoic Acid Salt, Tretinoin Potassium Salt, Tretinoin Sodium Salt, Tretinoin Zinc Sodium Salt, Tretinoin trans Retinoic Acid trans-Retinoic Acid Tretinoin Tretinoin Potassium Salt Tretinoin Sodium Salt Tretinoin Zinc Salt Vesanoid Vitamin A Acid Zinc Salt, Tretinoin |
Origin of Product |
United States |
Biosynthesis and Endogenous Production of All Trans Retinoate
Precursor Pathways and Enzymatic Transformations
The generation of all-trans-retinoate from its precursors is a multi-step process catalyzed by specific enzymes. These pathways ensure the precise spatial and temporal control of atRA concentrations, which is critical for its role as a potent signaling molecule. plos.org
Conversion from all-trans-Retinol
The primary pathway for this compound synthesis involves the two-step oxidation of all-trans-retinol. wikipedia.orgnih.gov This process is sequential, with the first step being the rate-limiting reaction. nih.govnih.govrhea-db.org
The initial and critical control step in the conversion of all-trans-retinol to all-trans-retinaldehyde is catalyzed by retinol (B82714) dehydrogenases (RDHs). plos.orgmdpi.com Among these, Retinol Dehydrogenase 10 (Rdh10) has been identified as a key enzyme, particularly during embryonic development. plos.orgnih.gov Rdh10, a member of the short-chain dehydrogenase/reductase (SDR) family, oxidizes all-trans-retinol to all-trans-retinaldehyde in a NAD+-dependent manner. portlandpress.combiologists.com Studies have shown that Rdh10 is essential for generating retinoic acid during early embryonic stages, and its absence leads to severe developmental defects due to insufficient atRA synthesis. plos.orgnih.gov While other enzymes, such as those from the alcohol dehydrogenase (ADH) family, were initially thought to contribute to this step, evidence suggests that RDH10 is the primary enzyme responsible for retinol oxidation in the embryo. plos.org In cultured cells, the oxidative reaction catalyzed by RDH10 is favored. portlandpress.com
The second and irreversible step in this compound biosynthesis is the oxidation of all-trans-retinaldehyde. This reaction is catalyzed by a group of enzymes known as retinaldehyde dehydrogenases (RALDHs), which belong to the aldehyde dehydrogenase (ALDH) superfamily. nih.govnih.gov The three main isoforms responsible for this conversion are ALDH1A1 (also known as RALDH1), ALDH1A2 (RALDH2), and ALDH1A3 (RALDH3). wikipedia.orgnih.gov These enzymes exhibit specific spatiotemporal expression patterns during embryonic development, contributing to the precise regulation of atRA synthesis. nih.gov ALDH1A2 is considered the primary enzyme during early embryogenesis, responsible for a significant portion of RA synthesis. plos.orgnih.gov In adult tissues, the different isoforms have more specialized roles. For instance, ALDH1A1 is a major RALDH in the liver and kidney of rodents, while ALDH1A2 is highly expressed in the testis. nih.govnih.gov
Derivation from β-Carotene Cleavage
This compound can also be synthesized from provitamin A carotenoids, with β-carotene being the most prominent dietary precursor. nih.govnih.gov The central cleavage of β-carotene is catalyzed by the enzyme β-carotene 15,15'-monooxygenase (BCMO1), which yields two molecules of all-trans-retinaldehyde. nih.govnih.govarvojournals.org This retinaldehyde can then be oxidized to all-trans-retinoic acid by the ALDH1A isoforms, following the same final step as the pathway from all-trans-retinol. nih.govmdpi.com The expression of BCMO1 in tissues like the retinal pigment epithelium suggests that local production of retinaldehyde from β-carotene can serve as an alternative pathway to ensure a sufficient supply of retinoids. arvojournals.org In addition to central cleavage, eccentric cleavage of β-carotene at other double bonds can occur, leading to the formation of β-apocarotenals and β-apocarotenones. nih.govnih.gov
Regulation of Biosynthetic Enzymes
The biosynthesis of this compound is meticulously regulated to maintain appropriate cellular concentrations, as both deficiency and excess of atRA can be detrimental. plos.org This regulation occurs at the level of the biosynthetic enzymes through several mechanisms.
One key regulatory mechanism is feedback control. For instance, reduced levels of retinoic acid can lead to an upregulation of Rdh10 gene expression, indicating that RDH10 is a nodal point in the feedback regulation of atRA synthesis. plos.org Conversely, atRA itself can regulate the expression of enzymes involved in its own metabolism. nih.gov For example, atRA has been shown to modulate the expression of BCMO1, with low concentrations upregulating its expression and higher concentrations leading to downregulation, thereby preventing excessive retinoid synthesis from provitamin A. arvojournals.org
The interaction between enzymes and retinoid-binding proteins also plays a crucial role in regulating retinol flux and substrate availability for atRA synthesis. nih.gov For example, the ratio of apo- to holo-cellular retinol-binding protein (CRBP) can influence whether retinol is stored as retinyl esters or made available for oxidation to retinaldehyde. nih.govnih.gov
Cellular and Tissue-Specific Synthesis Pathways
The synthesis of this compound exhibits significant cellular and tissue specificity, which is critical for its diverse biological roles. During embryonic development, atRA is generated in specific regions to act as a signaling molecule, guiding processes like anterior-posterior axis formation. wikipedia.org The distinct expression patterns of the ALDH1A isoforms are a primary determinant of this localized synthesis. nih.gov For example, ALDH1A2 is the main enzyme responsible for atRA synthesis in the early developing embryo. nih.govqmul.ac.uk
In adults, atRA synthesis is more restricted. Physiologically relevant levels are detected in tissues such as the testes, pancreas, and immune tissues. wikipedia.org The testes are a notable site of atRA synthesis, where it is essential for spermatogenesis. wikipedia.orgnih.gov Within the testis, the different ALDH1A isozymes, including ALDH1A1, ALDH1A2, and ALDH1A3, are expressed in a cell-specific manner in Sertoli cells, Leydig cells, and various germ cells, suggesting distinct roles in supporting different stages of sperm development. nih.gov The retinal pigment epithelium (RPE) is another site of atRA synthesis, where the presence of BCMO1 allows for the local conversion of β-carotene to support the visual cycle. arvojournals.org
| Enzyme Class | Enzyme Name(s) | Precursor(s) | Product(s) | Key Function |
| Retinol Dehydrogenases (RDH) | Rdh10 | all-trans-Retinol | all-trans-Retinaldehyde | Rate-limiting step in atRA synthesis from retinol. nih.govnih.govrhea-db.org |
| Aldehyde Dehydrogenases (ALDH) | ALDH1A1, ALDH1A2, ALDH1A3 | all-trans-Retinaldehyde | all-trans-Retinoic Acid | Irreversible final step in atRA synthesis. wikipedia.orgnih.gov |
| Carotenoid Cleavage Enzymes | β-carotene 15,15'-monooxygenase (BCMO1) | β-Carotene | all-trans-Retinaldehyde | Derivation of retinaldehyde from provitamin A. nih.govnih.govarvojournals.org |
Metabolism and Catabolism of All Trans Retinoate
Enzymatic Degradation Pathways
The primary route for the irreversible breakdown of all-trans-retinoate is through oxidation, a process largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. This oxidative metabolism leads to the formation of more polar metabolites that are more readily eliminated from the body.
Several cytochrome P450 enzymes are involved in the oxidation of this compound. The CYP26 family of enzymes, in particular, are considered the key enzymes responsible for the catabolism of atRA. nih.govbiorxiv.org
Cyp26 family: This family consists of three enzymes: CYP26A1, CYP26B1, and CYP26C1. nih.gov These enzymes are highly efficient in metabolizing atRA and are inducible by atRA itself, creating a negative feedback loop to control its intracellular levels. nih.gov CYP26A1, predominantly found in the liver, exhibits a very high affinity and clearance rate for atRA. nih.gov CYP26B1 is crucial for extrahepatic clearance of atRA. biorxiv.org The CYP26 enzymes catalyze the hydroxylation of atRA at various positions on the molecule. nih.gov
CYP1A1: This enzyme is also involved in the metabolism of atRA. caymanchem.com Along with CYP1B1, it can play a significant role in the biosynthesis of all-trans-retinoic acid from all-trans-retinol in extrahepatic tissues. nih.govresearchgate.net
CYP3A: The CYP3A subfamily, particularly CYP3A4 in humans, contributes to the conversion of all-trans-retinoic acid to more polar metabolites through 4-hydroxylation. nih.govresearchgate.net Retinoids can also induce the expression of CYP3A4. nih.govnih.gov While CYP2C8 is a major contributor to atRA 4-hydroxylation in the human liver, CYP3A4 also plays a role. researchgate.net
| Enzyme Family | Specific Isoforms | Primary Role in atRA Metabolism | Key Characteristics |
|---|---|---|---|
| Cyp26 | CYP26A1, CYP26B1, CYP26C1 | Primary catabolism and clearance of atRA. nih.govbiorxiv.org | High affinity for atRA; inducible by atRA. nih.gov |
| CYP1A | CYP1A1 | Contributes to atRA oxidation. caymanchem.com | Important in extrahepatic tissues. nih.gov |
| CYP3A | CYP3A4 | Participates in the 4-hydroxylation of atRA. nih.govresearchgate.net | Inducible by retinoids. nih.gov |
The oxidation of this compound by cytochrome P450 enzymes results in a variety of hydroxylated and subsequently oxidized metabolites.
4-oxo-Retinoate: This is a major metabolite of atRA. researchgate.net It is formed through the oxidation of 4-hydroxy-retinoate. While initially considered an inactive catabolite, 4-oxo-retinoate has been shown to be a biologically active retinoid that can bind to and activate retinoic acid receptors (RARs). caymanchem.comnih.gov It is formed from all-trans retinoic acid by several CYP isoforms, including CYP1A1 and CYP26A1. caymanchem.com
18-OH-Retinoate: 18-hydroxy-retinoic acid is another product of atRA oxidation.
5,6-epoxy-Retinoate: This metabolite is formed by epoxidation of the 5,6-double bond of all-trans-retinoic acid. nih.gov It has been identified as a physiological metabolite of retinoic acid in rats. nih.gov 5,6-epoxy-retinoate can be further metabolized and has been detected in various tissues. nih.govnih.gov
| Metabolite | Formation Pathway | Biological Significance |
|---|---|---|
| 4-oxo-Retinoate | Oxidation of 4-hydroxy-retinoate. researchgate.net | Biologically active; binds to RARs. caymanchem.comnih.gov |
| 18-OH-Retinoate | Hydroxylation of atRA. | A catabolic product. |
| 5,6-epoxy-Retinoate | Epoxidation of the 5,6-double bond of atRA. nih.gov | A physiological metabolite found in various tissues. nih.gov |
Glucuronidation and Conjugation Processes
In addition to oxidation, this compound can be conjugated with glucuronic acid to form retinoyl-β-glucuronide. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Glucuronidation increases the water solubility of atRA, facilitating its excretion. nih.gov This conjugation is considered a significant pathway in the metabolism of atRA. nih.gov The kinetics of retinoic acid glucuronidation have been studied in liver and intestinal microsomes. nih.gov 5,6-epoxy-retinoate can also undergo glucuronidation. nih.gov
Interconversion with Isomers (e.g., 13-cis-Retinoate, 9-cis-Retinoate)
This compound can undergo isomerization to form other stereoisomers, such as 13-cis-retinoate and 9-cis-retinoate (B1242250). This interconversion is a reversible process and can be mediated by both enzymatic and non-enzymatic mechanisms. researchgate.net
13-cis-Retinoate: this compound can be converted to 13-cis-retinoate in various cell types. nih.gov
9-cis-Retinoate: The isomerization of all-trans-retinoic acid to 9-cis-retinoic acid can occur in tissues like the liver. researchgate.netnih.gov This conversion can be mediated by thiol groups in liver microsomes. researchgate.netnih.gov The formation of 9-cis-retinoate is significant as it is a high-affinity ligand for retinoid X receptors (RXRs).
The interconversion between these isomers is an important aspect of retinoid metabolism, as different isomers can have distinct biological activities and receptor binding affinities. nih.govnih.gov
Molecular Mechanisms of All Trans Retinoate Action
Genomic Actions: Nuclear Receptor-Mediated Regulation
The genomic actions of all-trans-retinoate are orchestrated through a sophisticated mechanism involving nuclear receptors that act as ligand-inducible transcription factors. wikipedia.org This pathway allows for precise control over the expression of specific target genes.
Retinoic Acid Receptor (RAR) Subtypes (α, β, γ)
The primary mediators of this compound signaling are the Retinoic Acid Receptors (RARs), which belong to the nuclear receptor superfamily. wikipedia.org There are three distinct subtypes of RARs, designated as RARα, RARβ, and RARγ, each encoded by a separate gene. wikipedia.orgfrontiersin.org These subtypes exhibit differential tissue distribution and can have various isoforms, contributing to the diverse and specific effects of this compound in different cell types. wikipedia.org this compound binds with high affinity to all three RAR subtypes, initiating a cascade of molecular events that lead to changes in gene expression. frontiersin.orgresearchgate.net
Retinoid X Receptor (RXR) Dimerization
For their genomic functions, RARs must form a heterodimer with another class of nuclear receptors, the Retinoid X Receptors (RXRs). wikipedia.orgfrontiersin.org Like RARs, RXRs also have three subtypes: RXRα, RXRβ, and RXRγ. news-medical.net The RAR/RXR heterodimer is the functional unit that binds to DNA and regulates transcription. nih.gov While this compound is the specific ligand for RARs, the primary endogenous ligand for RXRs is 9-cis-retinoic acid. frontiersin.org However, in the context of the RAR/RXR heterodimer, the binding of this compound to RAR is the key event that triggers a transcriptional response. news-medical.net
Retinoic Acid Response Elements (RAREs) in DNA
The RAR/RXR heterodimer exerts its regulatory effects by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), located in the promoter regions of target genes. wikipedia.orgnih.gov RAREs typically consist of two direct repeats of the consensus hexanucleotide sequence PuG(G/T)TCA, commonly separated by one, two, or five nucleotides (referred to as DR-1, DR-2, and DR-5, respectively). news-medical.net The spacing and orientation of these half-sites can influence the binding affinity and the nature of the transcriptional response. nih.gov The binding of the RAR/RXR heterodimer to a RARE is a prerequisite for the subsequent regulation of the associated gene. nih.gov
Coregulator Interactions: Coactivators and Corepressors
The transcriptional activity of the RAR/RXR heterodimer is ultimately determined by its interaction with a suite of coregulator proteins. These can be broadly categorized as coactivators, which promote transcription, and corepressors, which inhibit it. nih.gov
In the absence of its ligand (the apo-receptor state), the RAR/RXR heterodimer bound to a RARE is associated with a corepressor complex. nih.govoup.com This complex actively represses the transcription of the target gene. Upon binding of this compound to the RAR subunit, the receptor undergoes a significant conformational change. nih.govgsea-msigdb.org This alteration in three-dimensional structure leads to the dissociation of the corepressor complex and facilitates the recruitment of a coactivator complex, thereby switching the receptor from a repressor to an activator of gene transcription. wikipedia.orgresearchgate.net
The recruitment of coactivator complexes is a pivotal step in initiating gene transcription. plos.org These complexes often include proteins with intrinsic Histone Acetyltransferase (HAT) activity. plos.orgeur.nl Prominent coactivators that associate with the liganded RAR/RXR heterodimer belong to the p160 steroid receptor coactivator (SRC) family, such as SRC-1, SRC-2 (also known as TIF2), and SRC-3 (also known as AIB1). plos.orgeur.nlnih.gov These p160 proteins, in turn, recruit other proteins with potent HAT activity, most notably CREB-binding protein (CBP) and its homolog p300. plos.orgnih.govoup.com
The enzymatic activity of these recruited HATs leads to the acetylation of lysine (B10760008) residues on the N-terminal tails of histone proteins in the surrounding chromatin. This modification neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA. The result is a more relaxed, open chromatin structure, known as euchromatin, which allows the transcriptional machinery, including RNA polymerase II, to access the gene promoter and initiate transcription. researchgate.nettaylorandfrancis.com
In the unliganded state, the RAR/RXR heterodimer actively represses gene transcription by recruiting corepressor complexes. nih.govoup.com Key components of these complexes are the nuclear receptor corepressors NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors). nih.govoup.comdiva-portal.org These proteins act as scaffolding platforms for the recruitment of other proteins, including Histone Deacetylases (HDACs). plos.orgtaylorandfrancis.com
The HDACs within this complex, such as HDAC3, catalyze the removal of acetyl groups from histone tails. encyclopedia.pub This deacetylation restores the positive charge of the histones, leading to a more condensed chromatin structure called heterochromatin. This compact state physically obstructs the access of the transcriptional machinery to the DNA, thereby silencing gene expression. frontiersin.orgtaylorandfrancis.com
The binding of this compound to RAR induces a conformational change that disrupts the interaction surface for NCoR/SMRT, leading to the dissociation of the entire corepressor-HDAC complex. wikipedia.orgresearchgate.net This dissociation is a prerequisite for the subsequent recruitment of coactivator-HAT complexes and the initiation of gene transcription. researchgate.net
| Compound Name | Receptor Interaction |
| all-trans-Retinoic Acid (ATRA) | Ligand for Retinoic Acid Receptors (RARs) wikipedia.orgfrontiersin.org |
| 9-cis-Retinoic Acid | Ligand for Retinoid X Receptors (RXRs) frontiersin.org |
| Protein/Complex | Function in this compound Signaling |
| Retinoic Acid Receptor (RAR) α, β, γ | Binds this compound and forms a heterodimer with RXR. wikipedia.orgfrontiersin.org |
| Retinoid X Receptor (RXR) α, β, γ | Forms a heterodimer with RAR to bind DNA. wikipedia.orgfrontiersin.org |
| p160/SRC Coactivators (e.g., SRC-1) | Recruited by liganded RAR/RXR; possess HAT activity and recruit other HATs. plos.orgeur.nloup.com |
| CBP/p300 | Coactivators with potent HAT activity recruited by the p160/SRC family. plos.orgnih.govoup.com |
| NCoR/SMRT Corepressors | Bind to unliganded RAR/RXR and recruit HDACs to repress transcription. nih.govoup.comdiva-portal.org |
| Histone Acetyltransferases (HATs) | Acetylate histones, leading to chromatin relaxation and gene activation. eur.nltaylorandfrancis.com |
| Histone Deacetylases (HDACs) | Deacetylate histones, leading to chromatin condensation and gene repression. plos.orgtaylorandfrancis.com |
Transcriptional Control of Target Genes
All-trans-retinoic acid (atRA), an active metabolite of vitamin A, plays a crucial role in regulating gene expression. mdpi.com It achieves this by binding to nuclear receptors, specifically the retinoic acid receptors (RARs). wikipedia.org These receptors, upon binding atRA, form heterodimers with retinoid X receptors (RXRs) and interact with specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. wikipedia.orguniprot.org This interaction can either activate or repress gene transcription, depending on the cellular context and the specific gene. uniprot.orguniprot.org
Regulation of Homeobox (Hox) Gene Expression
This compound is a key regulator of the homeobox (Hox) gene family, which is essential for embryonic development and patterning. wikipedia.orgebi.ac.uk The expression of Hox genes follows a principle of spatial and temporal collinearity, meaning their activation along the chromosome corresponds to their expression pattern along the anterior-posterior axis of the embryo. swarthmore.eduanr.fr this compound influences this process by directly binding to RAREs within the enhancer regions of Hox genes. swarthmore.edu
Studies have shown that lower concentrations of atRA tend to activate Hox genes at the 3' end of the cluster, while higher concentrations and longer exposure times are needed to activate genes located more towards the 5' end. swarthmore.edu This concentration-dependent activation helps establish the precise boundaries of Hox gene expression, which is critical for proper morphogenesis. For instance, atRA is involved in activating Hox genes necessary for hindbrain development. wikipedia.org Research on the human embryonal carcinoma cell line NT2/D1 has demonstrated that atRA induces a sequential 3' to 5' activation of HOX gene clusters. nih.gov Specifically, the regulation of the HOXD4 gene involves atRA-dependent activation through an enhancer element that is transactivated by RARs. nih.gov
Table 1: this compound and Hox Gene Regulation
| Gene | Cell Line/System | Effect of this compound | Research Finding |
|---|---|---|---|
| Hox Genes | Embryonic Development | Guides development of the posterior portion of the embryo. | Acts as an intercellular signaling molecule that helps determine position along the embryonic anterior/posterior axis. wikipedia.org |
| Hox Genes | Teratocarcinoma Cells | Regulates differentiation. | Initially associated with the regulation of Hox genes from studies examining the differentiation of these cells. swarthmore.edu |
| HOXD4 | Human Embryonal Carcinoma (NT2/D1) | Activates gene expression. | A distal enhancer element is necessary for RA-dependent gene activation. nih.gov |
| Hox-a1 | Murine and Human Cells | Directly regulates gene expression. | RAREs have been located in enhancers downstream from the gene. swarthmore.edu |
Modulation of Retinol (B82714) Binding Protein 1 (RBP1)
Retinol Binding Protein 1 (RBP1), also known as Cellular Retinol-Binding Protein 1 (CRBP1), is an intracellular chaperone protein that binds to retinol and retinal with high affinity. mdpi.comnih.gov This binding protects these retinoids from oxidation and facilitates their delivery to enzymes involved in the biosynthesis of atRA. mdpi.comnih.gov
The expression of the RBP1 gene is itself modulated by atRA, creating a feedback loop. In various cell types, atRA has been shown to regulate RBP1 expression. For example, in fibroid and myometrial cells, both retinoic acid and retinol regulate the expression of cellular retinol binding protein 1. nih.gov Studies in mammary epithelial cells have demonstrated a direct relationship between RBP1 expression and atRA levels, where reduced RBP1 expression leads to lower atRA biosynthesis. mdpi.com Conversely, treatments that increase RBP1 expression can restore endogenous atRA production. nih.gov This suggests that atRA can influence its own synthesis by controlling the availability of its precursor, retinol, through the regulation of RBP1.
Table 2: Modulation of RBP1 Expression by this compound
| Cell Type | Effect of this compound | Key Finding |
|---|---|---|
| Mammary Epithelial Cells | Direct relationship with atRA levels. | Reduced RBP1 expression leads to lower atRA biosynthesis. mdpi.com |
| Fibroid and Myometrial Cells | Regulates RBP1 expression. | Both retinoic acid and retinol regulate the expression of cellular retinol binding protein 1. nih.gov |
| Various Tissues | Widespread role in vitamin A homeostasis. | CRBP1 is important in regulating the uptake, storage, and metabolism of vitamin A in most tissues. researchgate.net |
Control of Annexin A2 and A8 (ANXA2, ANXA8) Expression
This compound has been shown to regulate the expression of Annexin A2 (ANXA2) and Annexin A8 (ANXA8), which are members of a family of calcium-dependent phospholipid-binding proteins. mdpi.comwikigenes.org The regulatory regions of both the ANXA2 and ANXA8 genes contain RA-responsive elements (RAREs), indicating direct transcriptional control by atRA. mdpi.com
In acute promyelocytic leukemia (APL) cells, atRA treatment leads to a rapid down-regulation of ANXA8 mRNA expression, which is associated with induced differentiation. wikigenes.org Similarly, studies have connected atRA signaling with the regulation of ANXA8 in breast cancer models. mdpi.com For instance, in MCF10A-derived cell lines, which represent different stages of breast cancer progression, there is an incremental increase in ANXA8 protein expression that correlates with altered atRA signaling. mdpi.com This suggests that atRA plays a role in modulating the expression of these annexins in both hematological and epithelial cancers.
Table 3: Regulation of ANXA2 and ANXA8 by this compound
| Gene | Cell Line/System | Effect of this compound | Research Finding |
|---|---|---|---|
| ANXA8 | Acute Promyelocytic Leukemia (APL) | Down-regulates mRNA expression. | Expression is regulated at the transcription level during induced differentiation by atRA. wikigenes.org |
| ANXA2 & ANXA8 | General | Direct transcriptional regulation. | Regulatory regions of both genes contain RA-responsive elements (RAREs). mdpi.com |
| ANXA8 | Breast Cancer Models (MCF10A-derived) | Altered expression with altered RA signaling. | Incremental ANXA8 protein expression is seen in cell lines with altered RA signaling. mdpi.com |
Impact on Retinal Pigment Epithelium Specific Genes (RPE65, CRALBP)
In the retinal pigment epithelium (RPE), atRA influences the expression of genes crucial for the visual cycle. This compound has been shown to increase the expression of the differentiation markers RPE65 and CRALBP in RPE cells. mdpi.com RPE65 is a key enzyme in the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol. wikipedia.orgacs.org CRALBP (Cellular Retinaldehyde-Binding Protein) is also involved in the visual cycle.
Studies using ARPE-19 cells, a human RPE cell line, have demonstrated that atRA treatment leads to increased expression of both RPE65 and CRALBP. mdpi.com This upregulation is part of atRA's broader role in promoting the differentiation of RPE cells. mdpi.com The proper functioning of these genes is essential for maintaining vision, and their regulation by atRA highlights the importance of this retinoid in retinal health.
Table 4: Effect of this compound on RPE-Specific Genes
| Gene | Cell Line | Effect of this compound | Key Finding |
|---|---|---|---|
| RPE65 | ARPE-19 | Increased expression. | ATRA promotes cell differentiation and increases the expression of differentiation markers. mdpi.com |
| CRALBP | ARPE-19 | Increased expression. | ATRA promotes cell differentiation and increases the expression of differentiation markers. mdpi.com |
Regulation of Proliferation and Differentiation Markers (e.g., MKI67, VEGF-A)
This compound is a potent regulator of cell proliferation and differentiation, and its effects are mediated through the transcriptional control of key marker genes. mdpi.com In ARPE-19 cells, atRA has been observed to induce an over-expression of the proliferation marker MKI67. mdpi.comnih.gov This finding suggests a complex role for atRA in cell cycle regulation, as it can also promote cell differentiation, which is typically associated with cell cycle exit. mdpi.com
Furthermore, atRA can modulate the expression of Vascular Endothelial Growth Factor A (VEGF-A), a key regulator of angiogenesis. In human skin keratinocytes, UV radiation induces VEGF expression, and pretreatment with atRA has been shown to inhibit this UV-induced VEGF upregulation. nih.gov This inhibitory effect is mediated through the downregulation of the ERK1/2 signaling pathway. nih.gov However, in ARPE-19 cells under certain conditions, atRA has been shown to up-regulate the expression of VEGF-A. mdpi.comnih.gov These seemingly contradictory findings highlight the context-dependent nature of atRA's effects on gene expression.
Table 5: this compound's Impact on Proliferation and Angiogenesis Markers
| Gene | Cell Line/System | Effect of this compound | Mechanism/Observation |
|---|---|---|---|
| MKI67 | ARPE-19 | Increased expression. | ATRA induced over-expression of this proliferation marker. mdpi.comnih.gov |
| VEGF-A | Human Skin Keratinocytes | Inhibits UV-induced expression. | Downregulates ERK1/2 activation. nih.gov |
| VEGF-A | ARPE-19 | Increased expression. | Up-regulated upon ATRA pre-treatment. mdpi.comnih.gov |
Modulation of DNA Damage Response Proteins (e.g., ATM, TP53, Bcl-2, Caspases)
This compound can modulate the expression of proteins involved in the DNA damage response (DDR). It has been reported to affect the expression of several key DDR proteins, including ATM (Ataxia-Telangiectasia Mutated), TP53 (Tumor Protein p53), Bcl-2 (B-cell lymphoma 2), and caspases. mdpi.com
In some cellular contexts, atRA has been shown to reduce the expression of the anti-apoptotic protein Bcl-2 and increase the expression of caspases, which are key executioners of apoptosis. mdpi.com This suggests a pro-apoptotic role for atRA, potentially through the activation of the mitochondrial pathway of apoptosis. mdpi.com For example, in breast cancer cells, atRA treatment in conjunction with cyclin D1 overexpression led to a decrease in Bcl-2 protein levels and a marked increase in caspase activity and apoptosis. nih.gov The activation of the apoptotic pathway was dependent on p53. nih.gov These findings indicate that atRA can influence cell fate decisions in response to cellular stress by transcriptionally regulating key components of the DDR and apoptotic machinery.
Table 6: this compound and DNA Damage Response Proteins
| Protein/Gene Family | Cell Type/Context | Effect of this compound | Key Finding |
|---|---|---|---|
| ATM, TP53, Bcl-2, Caspases | General | Modulates expression. | ATRA was reported to modulate the expression of many DDR proteins. mdpi.com |
| Bcl-2 | General | Reduced expression. | ATRA reduced the expression of this anti-apoptotic protein. mdpi.com |
| Caspases | General | Increased expression. | ATRA increased the expression of caspases. mdpi.com |
| Bcl-2 | Breast Cancer Cells | Decreased protein levels. | RA and antisense Bcl-2 oligonucleotide decreased Bcl-2 protein levels and increased apoptosis. nih.gov |
Influence on Immune and Inflammatory Mediators
This compound plays a significant role in modulating the immune system and inflammatory responses. bslonline.org Its effects are mediated through the regulation of various signaling molecules and transcription factors, including Interleukin-8 (IL-8), Tumor Necrosis Factor (TNF) receptors, Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1).
In human lung cancer cells, atRA has been shown to upregulate the expression of TNF receptors. This increased expression sensitizes the cells to TNF-induced activation of NF-κB and AP-1, ultimately leading to apoptosis. nih.gov In some contexts, atRA can convert TNF-resistant lung cancer cells into TNF-sensitive ones. nih.gov
Studies in normal human keratinocytes have demonstrated that atRA can induce the production of the pro-inflammatory chemokine IL-8. nih.govresearchgate.net This induction is dependent on both the NF-κB and the p38 mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net Specifically, atRA increases the expression of NF-κB components and promotes the DNA-binding activity of the p65 subunit. nih.govresearchgate.net
Furthermore, atRA exhibits anti-inflammatory properties by interfering with NF-κB activity in macrophages, leading to a decrease in the secretion of pro-inflammatory cytokines like TNF-α and IL-12. scientificarchives.com This interference is proposed to occur through the direct binding of the retinoid X receptor (RXR) to components of the NF-κB signaling pathway. scientificarchives.com In intestinal porcine epithelial cells, atRA has been shown to attenuate the inflammatory response induced by transmissible gastroenteritis virus by inhibiting the release of pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α, through the suppression of the NF-κB signaling pathway. frontiersin.org
The transcription factor AP-1, which is involved in cellular proliferation and differentiation, is also a target of atRA's regulatory action. In the context of photodamaged skin, atRA can inhibit UV-induced AP-1 binding to DNA, thereby preventing the transcription of matrix metalloproteinases that degrade collagen. researchhub.com
| Mediator | Effect of this compound | Cell Type/Context | Signaling Pathway(s) Involved |
| IL-8 | Induction of production | Normal human keratinocytes | NF-κB, p38 MAPK nih.govresearchgate.net |
| TNF Receptors | Upregulation of expression | Human lung cancer cells | - nih.gov |
| NF-κB | Sensitization to TNF-induced activation | Human lung cancer cells | - nih.gov |
| Interference with activity | Macrophages | Direct binding by RXR scientificarchives.com | |
| Suppression of activation | Intestinal porcine epithelial cells (TGEV-infected) | - frontiersin.org | |
| AP-1 | Sensitization to TNF-induced activation | Human lung cancer cells | - nih.gov |
| Inhibition of UV-induced binding | Photodamaged skin | - researchhub.com |
Non-Genomic Actions: Rapid Cellular Responses
Emerging evidence highlights that atRA can elicit rapid cellular responses that are independent of its classical genomic effects mediated by nuclear receptors. nih.gov These non-genomic actions occur within minutes and are often initiated in the cytoplasm. mdpi.com
Involvement of Cellular Retinoic Acid Binding Protein 1 (CRABP1)
Cellular Retinoic Acid Binding Protein 1 (CRABP1), a protein predominantly located in the cytoplasm, plays a crucial role in mediating many of the rapid, non-genomic effects of atRA. nih.govresearchgate.net CRABP1 binds to atRA with high affinity and functions as a key component of "signalosomes," which are protein complexes that modulate specific signaling cascades. nih.govmdpi.com In embryonic stem cells, the atRA-CRABP1 complex has been shown to dampen growth factor sensitivity. nih.gov In hippocampal neural stem cells, it negatively modulates proliferation. nih.gov Furthermore, in cardiomyocytes, the atRA-CRABP1 interaction helps to prevent the over-activation of Calcium-Calmodulin-Dependent Protein Kinase II (CaMKII), thereby protecting heart function. nih.gov The physiological relevance of these non-genomic actions is underscored by the observation that mice lacking the CRABP1 gene exhibit phenotypes such as expanded hippocampal neural stem cell populations and spontaneous cardiac hypertrophy. nih.gov
Modulation of Cytosolic Signaling Cascades
The binding of atRA to CRABP1 can trigger the modulation of several key cytosolic signaling pathways, leading to rapid cellular responses.
In excitable cells like neurons and cardiomyocytes, CRABP1 interacts directly with CaMKII, a critical enzyme in calcium signaling. mdpi.comfrontiersin.org This interaction, which is influenced by atRA, serves to dampen the activation of CaMKII. frontiersin.org By preventing the over-activation of CaMKII, CRABP1 helps protect cardiomyocytes from damage and maintains the health of neuromuscular junctions. frontiersin.org Interestingly, other studies have shown that all-trans-retinoic acid can also stimulate the expression of the α-CaMKII gene in PC12 cells. nih.gov Furthermore, there is evidence of cross-talk between the CaMKII and retinoic acid receptor (RAR) signaling pathways, with CaMKIIγ being identified as a component of the RAR transcription complex in myeloid cells. nih.gov
The atRA-CRABP1 complex can also influence the RAF-MEK signaling pathway, which is a component of the broader Mitogen-Activated Protein Kinase (MAPK) cascade. In stem cells, CRABP1 acts as a negative modulator of proliferation by dampening the propagation of signals through the MAPK pathway. mdpi.com Studies using a mouse skin carcinogenesis model have identified the B-Raf/Mek/Erk branch of the MAP kinase pathway as a target for atRA's chemopreventive effects. nih.govnih.gov ATRA was found to block the upregulation of several genes in this pathway that were induced by a tumor promoter. nih.govnih.gov
The phosphorylation of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2) is another key event modulated by the non-genomic actions of atRA. The binding of atRA to CRABP1 can lead to the rapid and RAR-independent activation of ERK1/2. researchgate.netnih.gov This non-canonical activation of ERK can, in turn, activate other signaling molecules like protein phosphatase 2A and influence cell cycle progression in embryonic stem cells. researchgate.netnih.gov In human prostate epithelial cells, atRA causes a rapid but transient activation of ERK1/2 phosphorylation in normal cells, whereas in malignant cells, the activation is sustained. nih.gov The inhibition of ERK1/2 in malignant prostate cells was found to restore the growth-inhibitory effects of atRA. nih.gov Furthermore, in human monocytic cells, atRA and signals from the ERK1/2 pathway synergistically regulate the expression of the cell-surface receptor CD300B. nih.gov
| Signaling Pathway | Effect of this compound | Mediating Protein/Context |
| CaMKII Pathway | Dampens over-activation | CRABP1 in cardiomyocytes and neurons nih.govfrontiersin.org |
| Stimulates gene expression | PC12 cells nih.gov | |
| RAF-MEK Signaling | Blocks tumor promoter-induced upregulation | Mouse skin carcinogenesis model nih.govnih.gov |
| Dampens signal propagation | CRABP1 in stem cells mdpi.com | |
| ERK1/2 Phosphorylation | Rapid and RAR-independent activation | CRABP1-mediated researchgate.netnih.gov |
| Rapid and transient activation | Normal human prostate epithelial cells nih.gov | |
| Sustained activation | Malignant human prostate epithelial cells nih.gov | |
| Synergistic regulation of CD300B expression | Human monocytic cells nih.gov |
Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation
This compound has been shown to modulate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. nih.govebi.ac.uk Studies have demonstrated that atRA can suppress mTOR activity. In neuronal cells, atRA has been found to block the upregulation of mTOR and its phosphorylated form (p-mTOR) induced by lipopolysaccharide (LPS), an inflammatory agent. nih.govebi.ac.uk This inhibitory effect on the mTOR pathway is thought to contribute to the neuroprotective and anti-inflammatory properties of atRA. nih.gov The mechanism underlying this regulation involves Sirtuin 1 (SIRT1), as atRA's ability to block mTOR gene upregulation is dependent on this protein. nih.govebi.ac.uk
Furthermore, in vascular smooth muscle cells (VSMC), atRA has been observed to inhibit the mTOR signaling pathway by reducing the phosphorylation of mTOR and its downstream effectors, p70S6K and 4EBP1, in a dose-dependent manner. frontiersin.org This action is linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which is a known inhibitor of mTOR. frontiersin.org In human macrophages, atRA has been shown to inhibit the Akt-mTOR-STAT3 signaling axis, thereby alleviating the negative feedback loop of the anti-inflammatory cytokine IL-10 on the NLRP3 inflammasome. mdpi.comnih.gov Conversely, some studies suggest that in certain contexts, such as the browning of perivascular adipose tissue, retinoic acid-induced changes are independent of the mTORC1 pathway. researchgate.net A combined treatment of atRA with inhibitors of the PI3K/AKT/mTOR pathway has been shown to drastically reduce levels of the MYC proto-oncogene in acute myeloid leukemia (AML) cells, leading to cell cycle arrest and differentiation. sunderland.ac.uk
Post-Translational Modifications (e.g., Retinoylation)
Beyond its role as a ligand for nuclear receptors, this compound can covalently modify proteins in a post-translational modification process known as retinoylation. uni-bayreuth.detandfonline.com This non-genomic mechanism involves the formation of a retinoyl-CoA intermediate, followed by the transfer of the retinoyl moiety to proteins. taylorfrancis.comnih.gov Retinoylation has been observed in various cell types and tissues, including liver, kidney, and lung, indicating its potential physiological significance. tandfonline.comnih.govsigmaaldrich.com
The nature of the covalent bond in retinoylation can vary. taylorfrancis.com Evidence suggests that in many cases, retinoic acid is linked to proteins via a thioester bond, which can be cleaved by agents like 2-mercaptoethanol. nih.gov However, the formation of other linkages, such as O-esters or amides, is also possible. taylorfrancis.com The specific proteins that undergo retinoylation appear to be cell-type dependent. tandfonline.com For instance, different patterns of retinoylated proteins have been observed in hepatocytes versus liver stellate cells. tandfonline.com In HL-60 myeloid leukemia cells, a number of proteins are retinoylated, and this modification is thought to be a non-genomic mechanism by which RA exerts its effects. uni-bayreuth.de The process is saturable and can be inhibited by other retinoic acid isomers like 13-cis-retinoic acid and 9-cis-retinoic acid. researchgate.net While the full scope of retinoylation's functional consequences is still under investigation, it represents a distinct pathway for retinoic acid signaling. plos.org
| Tissue/Cell Type | Key Findings on Retinoylation | Reference |
|---|---|---|
| Rat Liver, Kidney, Lung | Demonstrated in vivo retinoylation of proteins. The covalent bond is primarily an ester linkage. | nih.govsigmaaldrich.com |
| Rat Hepatocytes | Retinoylation occurs following the uptake of chylomicron remnant retinyl esters. Different proteins are retinoylated compared to liver stellate cells. | tandfonline.com |
| Rat Tissues (Liver, Kidney, Testis, Brain) | Retinoylation occurs via a retinoyl-CoA intermediate, forming a thioester bond with proteins. | nih.gov |
| HL-60 Myeloid Leukemia Cells | Identified as a non-genomic mechanism of RA action. | uni-bayreuth.de |
| MLTC-1 Leydig Tumor Cells | Retinoic acid is likely linked to proteins via a thiol ester bond. The reaction is inhibited by other retinoic acid isomers. | researchgate.net |
Interactions with Other Nuclear Receptors (e.g., RORβ, PPARβ/δ, TR4)
This compound's influence extends to other nuclear receptors beyond the classical RARs, adding further layers of complexity to its signaling network. news-medical.netresearchgate.net
Retinoic Acid Receptor-Related Orphan Receptor β (RORβ): All-trans-retinoic acid has been identified as a ligand for the orphan nuclear receptor RORβ. researchgate.netresearchgate.net Binding of atRA to the RORβ ligand-binding domain has been demonstrated using mass spectrometry and scintillation proximity assays. researchgate.net Crystallographic studies have further elucidated the binding mode of atRA within the receptor. researchgate.netresearchgate.net Functionally, atRA acts as an inverse agonist for RORβ, inhibiting its transcriptional activity. nih.govspandidos-publications.com This effect, however, can be cell-type specific. spandidos-publications.com For instance, in certain neuronal cell lines, atRA antagonizes RORβ-mediated transactivation, while in other cell types, it shows no effect. spandidos-publications.com It's important to note that atRA does not appear to bind to or modulate the activity of RORα. nih.govspandidos-publications.com
Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ): The interaction between atRA and PPARβ/δ is a subject of some debate in the scientific literature. Several studies have reported that atRA can act as a high-affinity, selective ligand for PPARβ/δ, activating its transcriptional activity. capes.gov.briiarjournals.org This interaction is thought to be mediated by the fatty acid-binding protein 5 (FABP5), which, when present in high ratios relative to cellular retinoic acid-binding protein 2 (CRABP2), shuttles atRA to the nucleus to activate PPARβ/δ. ashpublications.orgmdpi.com This pathway is suggested to promote cell proliferation and survival. ashpublications.orgiiarjournals.org However, other studies have presented contrasting findings, reporting that atRA fails to induce PPARβ/δ transcriptional activity in various reporter gene assays and does not compete with established PPARβ/δ agonists in ligand-binding assays. capes.gov.brnih.gov These conflicting results suggest that the effects of atRA on PPARβ/δ may be indirect or context-dependent. capes.gov.brnih.govnih.gov
Testicular Receptor 4 (TR4): All-trans-retinoic acid has been shown to activate the orphan nuclear receptor TR4. researchgate.netnih.gov Studies using luciferase reporter assays have demonstrated that atRA can dose-dependently increase TR4-mediated transcription. researchgate.netnih.gov The EC50 value for atRA in promoting TR4 to recruit a coactivator has been determined to be 23.8 μM. researchgate.netnih.gov TR4 can repress the transactivation induced by retinoic acid, potentially by competing with RAR and RXR for binding to hormone response elements, as TR4 exhibits a higher binding affinity for these elements. nih.gov Furthermore, treatment with atRA has been shown to increase TR4 mRNA levels, suggesting a negative feedback mechanism where atRA induces the expression of its own repressor. nih.gov
| Nuclear Receptor | Nature of Interaction with this compound | Functional Outcome | Reference |
|---|---|---|---|
| RORβ | Direct binding; acts as an inverse agonist. | Inhibition of RORβ transcriptional activity (cell-type specific). | researchgate.netnih.govspandidos-publications.com |
| PPARβ/δ | Controversial; some studies report direct binding and activation, while others show no direct effect. | Potentially promotes cell proliferation and survival (disputed). | ashpublications.orgcapes.gov.briiarjournals.orgmdpi.comnih.gov |
| TR4 | Direct binding and activation. | Activation of TR4-mediated transcription; can also repress RA-induced transactivation through competition for DNA binding. | researchgate.netnih.govnih.gov |
Cellular and Developmental Functions of All Trans Retinoate
Regulation of Cellular Differentiation
All-trans-retinoate's role in directing cellular differentiation is fundamental to the development and maintenance of numerous tissues and cell lineages. nih.govfrontiersin.org It influences the fate of stem cells, promotes the maturation of various cell types, and ensures the proper functioning of tissues throughout the body. frontiersin.orgnih.gov
During embryonic development, this compound functions as a crucial morphogen, a signaling molecule that dictates cellular fate in a concentration-dependent manner. wikipedia.orgunsw.edu.aubiologists.com It establishes a concentration gradient along the anterior-posterior axis of the embryo, providing positional information to developing cells. wikipedia.orghmdb.caebi.ac.ukebi.ac.uk This gradient is essential for the proper patterning of various structures, including the nervous system and limbs. wikipedia.orgunsw.edu.aubiologists.com
The morphogenetic activity of atRA is mediated through its regulation of Hox genes, a family of transcription factors that control the body plan of the embryo. wikipedia.orghmdb.ca By activating specific Hox genes in different regions of the embryo, atRA ensures the correct development and placement of body segments and organs. wikipedia.org For instance, in the developing chick limb bud, a gradient of atRA has been shown to mimic the activity of the polarizing region, a signaling center that patterns the digits. nih.gov The concentration of atRA required to induce these patterning changes is remarkably low, ranging from 1 to 25 nM. nih.gov
Table 1: Key Research Findings on this compound in Embryonic Development
| Finding | Model System | Key Outcome | Citation |
|---|---|---|---|
| atRA acts as a morphogen, controlling anterior-posterior patterning. | Chordate embryos | Guides development of the posterior portion of the embryo. | wikipedia.orghmdb.caebi.ac.uk |
| atRA regulates Hox gene expression. | Embryos | Controls patterning of the body plan. | wikipedia.org |
| A concentration gradient of atRA mimics the effect of the polarizing region in limb development. | Chick wing bud | Induces digit pattern duplications. | nih.gov |
This compound plays a significant role in determining the fate of various types of stem cells, including embryonic stem (ES) cells, neural stem cells (NSCs), and pluripotent stem cells. stemcell.comfrontiersin.orgnih.gov It can induce differentiation into specific lineages, often by exiting the self-renewing, pluripotent state. nih.gov
In the context of embryonic stem cells, atRA is known to promote differentiation towards multiple lineages, including neuronal and pancreatic progenitors. stemcell.comunsw.edu.au For instance, atRA can trigger neural lineage entry in pluripotent embryonic stem cells through multiple pathways. unsw.edu.au Studies have shown that atRA can induce the differentiation of mouse ES cells into adipocytes and ventricular cardiomyocytes. stemcell.com
Regarding neural stem cells, atRA is a well-established factor for promoting neuronal differentiation. stemcell.comresearchgate.net It can induce the differentiation of NSCs into neurons. stemcell.commdpi.comresearchgate.net Research on human neural stem cells has shown that atRA exposure can promote glial cell fates over neural differentiation, particularly at higher concentrations. nih.gov
In pluripotent stem cells, atRA is widely used to direct differentiation towards an ectodermal fate, leading to the formation of neuronal cell types. rsc.org The response of pluripotent stem cells to atRA can be sensitive, with different concentrations leading to different outcomes. rsc.org
Table 2: Effects of this compound on Stem Cell Differentiation
| Stem Cell Type | Effect of atRA | Resulting Cell Type(s) | Citation |
|---|---|---|---|
| Embryonic Stem (ES) Cells | Promotes differentiation | Neurons, pancreatic progenitors, adipocytes, cardiomyocytes | stemcell.comunsw.edu.au |
| Neural Stem (NS) Cells | Induces neuronal differentiation; can promote glial fate | Neurons, Glial cells | stemcell.comresearchgate.netnih.gov |
This compound is a cornerstone in the treatment of acute promyelocytic leukemia (APL), a specific type of acute myeloid leukemia (AML). ebi.ac.ukwikipedia.orgfrontiersin.orgnih.gov Its therapeutic effect stems from its ability to induce the differentiation of leukemic promyelocytes into mature granulocytes. frontiersin.orgnih.gov APL is characterized by a specific chromosomal translocation, t(15;17), which results in the formation of a fusion protein called PML-RARα. frontiersin.org This fusion protein blocks the normal differentiation of myeloid cells. frontiersin.org
This compound acts by binding to the RARα portion of the PML-RARα fusion protein, which leads to the degradation of the oncoprotein. wikipedia.org This allows the leukemic blasts to overcome the differentiation block and mature into functional neutrophils. wikipedia.orgnih.gov This differentiation therapy has revolutionized the treatment of APL, leading to high rates of complete remission and cure, especially when combined with other agents like arsenic trioxide. frontiersin.orgnih.govnih.gov
Beyond APL, atRA also plays a role in normal hematopoiesis, the process of blood cell formation. frontiersin.org Studies in knockout mice have indicated that RARα, a target of atRA, modulates the frequency of decision-making for myeloid differentiation. frontiersin.org
Table 3: Role of this compound in Myelopoiesis
| Context | Mechanism of Action | Outcome | Citation |
|---|---|---|---|
| Acute Promyelocytic Leukemia (APL) | Induces differentiation of leukemic promyelocytes | Maturation into granulocytes, leading to remission. | frontiersin.orgnih.gov |
This compound is a key regulator of keratinocyte differentiation and the maintenance of epidermal homeostasis. nih.govresearchgate.nettoxno.com.au It influences the expression of various keratins, the structural proteins of the epidermis. researchgate.net Generally, retinoids are known to inhibit epithelial keratinization by downregulating the expression of keratinized epithelial markers like K1 and K10, while upregulating non-keratinized epithelial markers such as K4 and K13. researchgate.net
The effects of atRA on keratinocyte proliferation can be context-dependent. nih.gov In some culture conditions, it can inhibit proliferation, while in others, it can stimulate growth. nih.gov For instance, in a growth factor-deficient medium, atRA can stimulate the proliferation of human keratinocytes. nih.gov It can also modify abnormal follicular keratinization, which is a key factor in the development of acne. nih.govtoxno.com.au
Table 4: Effects of this compound on Keratinocytes
| Process | Effect of atRA | Molecular Changes | Citation |
|---|---|---|---|
| Keratinization | Inhibits epithelial keratinization | Downregulates K1 and K10; Upregulates K4 and K13 | researchgate.net |
| Proliferation | Can stimulate or inhibit depending on culture conditions | Affects cell growth rates | nih.gov |
This compound is essential for the proper differentiation and function of corneal epithelial cells. mdpi.comuni-saarland.de It is involved in the proliferation and differentiation of these cells, which is crucial for maintaining the integrity of the cornea and for wound healing. mdpi.com The use of atRA can lead to early barrier function recovery and a reduction in wound size in the cornea. mdpi.com
Studies have shown that retinoids can affect the expression of differentiation markers in corneal epithelial cells. uni-saarland.de The presence of the enzymatic machinery to convert retinol (B82714) to atRA within corneal tissue underscores the local importance of this signaling molecule. uni-saarland.de Research using nanoparticles to deliver atRA has demonstrated its potential to promote corneal epithelial wound healing both in vivo and in vitro. nih.gov
Table 5: this compound in Corneal Epithelial Cells
| Function | Effect of atRA | Outcome | Citation |
|---|---|---|---|
| Differentiation & Proliferation | Regulates cell differentiation and proliferation | Maintains corneal integrity | mdpi.com |
| Wound Healing | Promotes wound healing | Faster wound closure and barrier function recovery | mdpi.comnih.gov |
The role of this compound in adipocyte differentiation, or adipogenesis, is complex and appears to be dose-dependent. researchgate.netresearchgate.netnih.gov High concentrations of atRA are generally known to inhibit the differentiation of preadipocytes into mature adipocytes. researchgate.netnih.govnih.gov This inhibitory effect is often associated with the downregulation of key adipogenic transcription factors like peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov
Conversely, some studies have shown that low concentrations of atRA can actually promote adipogenic differentiation. nih.govfrontiersin.org This suggests that atRA can act as both a negative and positive regulator of adipogenesis, depending on the cellular context and the concentration of the molecule. nih.gov For example, in bovine intramuscular and subcutaneous adipocytes, atRA has been shown to alter the expression of adipogenesis-related genes. nih.gov
Table 6: Dose-Dependent Effects of this compound on Adipogenesis
| atRA Concentration | Effect on Adipogenesis | Key Molecular Target(s) | Citation |
|---|---|---|---|
| High | Inhibition | Downregulation of PPARγ | researchgate.netnih.govnih.gov |
Modulation of Cell Proliferation
All-trans-retinoic acid (ATRA), a biologically active metabolite of vitamin A, plays a significant role in regulating cell proliferation. researchgate.netnih.gov Its effects are often contingent on the cell type and the surrounding molecular environment.
Inhibition of Proliferative Capacity in Cell Lines
ATRA is widely recognized for its ability to inhibit the proliferation of various cancer cell lines. researchgate.netnih.gov This anti-proliferative effect has been observed in breast cancer, gastric cancer, glioma, and lung adenocarcinoma cells, among others. waocp.orgnih.govspandidos-publications.com For instance, studies have shown that ATRA can significantly inhibit the growth and colony formation of mouse hepatocarcinoma hepa1-6 cells in a dose-dependent manner. spandidos-publications.comresearchgate.net This inhibitory action is a key aspect of its potential as a chemotherapeutic or chemopreventive agent. spandidos-publications.comresearchgate.net
The mechanisms underlying ATRA's anti-proliferative effects are multifaceted. In some glioma cell lines, the surviving fraction of cells was negligible at a pharmacologically achievable concentration of 1μM ATRA. e-roj.org In human gastric cancer cells, ATRA's growth inhibition is linked to its ability to suppress the activity of activator protein-1 (AP-1), a transcription factor involved in cell proliferation. mednexus.org This inhibition is mediated by the retinoic acid receptor α (RARα). mednexus.org Furthermore, ATRA can down-regulate the expression of cJun and cFos, components of the AP-1 complex. mednexus.org
In acute promyelocytic leukemia (APL) cells, ATRA induces cell cycle arrest, leading to decreased cell proliferation. frontiersin.org This effect is mediated through the induction of retinoic acid-inducible gene-I (RIG-I) and the subsequent modulation of the AKT-FOXO3A signaling pathway. frontiersin.org Similarly, in the myeloid leukemia cell line K562, ATRA treatment leads to cell cycle arrest in the G0/G1 phase and a reduction in cell proliferation by up-regulating the expression of homeobox A5 (HOXA5). frontiersin.org
The anti-proliferative activity of ATRA is not limited to the parent compound. Its naturally occurring metabolites and isomers, such as 4-oxo-ATRA, 5,6-epoxy-ATRA, 9-cis-RA, and 13-cis-RA, have also demonstrated significant anti-proliferative activity in MCF-7 human breast cancer cells. nih.gov
| Cell Line | Effect of ATRA | Mechanism of Action | Reference |
|---|---|---|---|
| Hepa1-6 (Mouse Hepatocarcinoma) | Inhibition of cell growth and colony formation | Dose-dependent | spandidos-publications.comresearchgate.net |
| Gastric Cancer Cells | Growth inhibition | Inhibition of AP-1 activity via RARα | mednexus.org |
| NB4 (Acute Promyelocytic Leukemia) | Cell cycle arrest, decreased proliferation | Induction of RIG-I, modulation of AKT-FOXO3A pathway | frontiersin.org |
| K562 (Myeloid Leukemia) | Cell cycle arrest (G0/G1), decreased proliferation | Upregulation of HOXA5 | frontiersin.org |
| MCF-7 (Human Breast Cancer) | Inhibition of proliferation | Concentration-dependent | nih.gov |
| Glioma Cells | Inhibition of proliferation | Dose-dependent | spandidos-publications.com |
Context-Dependent Proliferative Effects
While ATRA is predominantly known for its anti-proliferative properties, its effects on cell proliferation can be context-dependent. In certain cellular environments, ATRA can exhibit proliferative or have negligible effects on growth. For instance, while retinoids generally decrease the proliferation of ER+ breast cancer cells, they often have no remarkable effects on most ER- breast cancer cells. tandfonline.com
The interplay between different signaling pathways can also influence ATRA's effect on proliferation. For example, in breast cancer cells, there is a proposed crosstalk between the estrogen receptor (ER) and retinoic acid receptor (RAR) pathways. tandfonline.com The proliferative signals initiated by estrogens through ERα can be counteracted by the anti-proliferative effects of retinoids acting through RARs. tandfonline.com
Furthermore, the response to ATRA can be influenced by the presence of other molecules. In some cases, the combination of ATRA with other agents can lead to enhanced anti-proliferative effects. For example, a conjugate of ATRA with podophyllotoxin (B1678966) (P-A) exhibited significant antiproliferative activity against human gastric cancer cell lines MKN-45 and BGC-823. mdpi.com This conjugate was found to trigger cell cycle arrest by modulating proteins such as CDK1, CDK2, CyclinA, and CyclinB1. mdpi.com
In the context of luminal breast cancer cell lines, the induction of certain viral mimicry response genes by ATRA is not always associated with sensitivity to its anti-proliferative action. mdpi.com However, in basal cell lines that are sensitive to ATRA's growth-inhibitory effects, these retinoid-dependent processes are activated. mdpi.com This highlights the complexity and cell-type specificity of ATRA's proliferative effects.
Induction of Apoptosis in Cellular Models
All-trans-retinoic acid is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell models. researchgate.netoncotarget.com This pro-apoptotic activity is a crucial mechanism behind its anti-cancer properties. oncotarget.com ATRA can trigger apoptosis in cells derived from human cancers such as hepatoma, breast cancer, lung cancer, and head and neck cancer. oncotarget.com
The molecular pathways leading to ATRA-induced apoptosis are diverse and often cell-type specific. In many cases, ATRA modulates the expression of key apoptosis-regulating proteins. For example, it can upregulate pro-apoptotic proteins like caspase-9 and Bax in breast cancer cells, while downregulating anti-apoptotic proteins such as Bcl-2 and Survivin in neuroblastoma, melanoma, and myeloblastic leukemia cells. oncotarget.com ATRA can also activate the extrinsic apoptosis pathway by increasing the expression of tumor necrosis factor-alpha (TNFα), caspase-8, and the death receptor Fas. oncotarget.com
In human hepatoma cells, ATRA has been shown to activate the p53-dependent apoptotic pathway. oncotarget.com This involves the upregulation of p53, which in turn activates a cascade of apoptosis-related molecules including Bax, PUMA (p53 upregulated modulator of apoptosis), caspase-9, and caspase-3. oncotarget.com
Studies in cholangiocarcinoma (CCA) cells have revealed that ATRA-induced apoptosis is dependent on the retinoic acid receptor beta (RARB). nih.gov In these cells, ATRA treatment leads to an accumulation of cellular reactive oxygen species (ROS), which triggers the intrinsic apoptosis pathway. nih.gov This is characterized by the increased expression of apoptosis-inducing proteins like Bax, AIF (apoptosis-inducing factor), and cytochrome c, as well as the activation of caspase-9 and caspase-3. nih.gov
In human medulloblastoma cell lines, low concentrations of ATRA have been found to induce apoptosis by activating the caspase-3/poly(ADP-ribose) polymerase 1 (PARP-1) pathway. aacrjournals.org The activation of caspase-3 leads to the cleavage of PARP-1, a hallmark of apoptosis. aacrjournals.org Similarly, in glioma cells, ATRA treatment significantly increases apoptosis in a dose-dependent manner, a process that may also involve the caspase-3/PARP-1 signaling pathway. spandidos-publications.com
The induction of apoptosis by ATRA is not always preceded by cellular differentiation. In the leukemic cell line PLB-985, RA directly induces apoptosis without evidence of differentiation, a process that requires the activation of both RAR and RXR. ashpublications.org
| Cell Line | Apoptotic Pathway/Mechanism | Key Molecules Involved | Reference |
|---|---|---|---|
| Human Hepatoma Cells (HepG2, Huh7) | p53-dependent intrinsic pathway | p53, Bax, PUMA, caspase-9, caspase-3 | oncotarget.com |
| Breast Cancer Cells | Intrinsic pathway | Upregulation of caspase-9 and Bax | oncotarget.com |
| Cholangiocarcinoma (CCA) Cells | RARB-dependent intrinsic pathway via ROS induction | RARB, ROS, Bax, AIF, cytochrome c, caspase-9, caspase-3 | nih.gov |
| Human Medulloblastoma Cells | Caspase-3/PARP-1 pathway | Caspase-3, PARP-1 | aacrjournals.org |
| Glioma Cells | Dose-dependent apoptosis | Potentially caspase-3/PARP-1 pathway | spandidos-publications.com |
| PLB-985 (Leukemic Cell Line) | Direct apoptosis without differentiation | Requires activation of both RAR and RXR | ashpublications.org |
Influence on Cell Migration and Invasion
All-trans-retinoic acid has been shown to inhibit the migration and invasion of various cell types, particularly cancer cells, which is a critical aspect of its anti-tumor activity. spandidos-publications.comnih.gov
In a study using the mouse hepatocarcinoma cell line hepa1-6, ATRA significantly inhibited cell migration and invasion in a dose-dependent manner. spandidos-publications.comresearchgate.net This effect was observed even at low concentrations. spandidos-publications.comresearchgate.net The mechanism behind this inhibition involves the reversal of the epithelial-mesenchymal transition (EMT), a key process in tumor invasion and metastasis. spandidos-publications.comresearchgate.net ATRA treatment led to a decrease in the mRNA expression of mesenchymal markers like N-cadherin, vimentin, snail, and twist, while increasing the expression of the epithelial marker E-cadherin. spandidos-publications.comresearchgate.net
Similarly, in rheumatoid arthritis fibroblast-like synoviocytes (FLS), which exhibit an aggressive and invasive phenotype, ATRA induced a notable decrease in both cell migration and invasion. nih.gov This effect was accompanied by complex changes in gene expression, including the downregulation of genes related to cell motility and migration. nih.gov However, the presence of tumor necrosis factor (TNF) could counteract these effects at supraphysiological doses of ATRA. nih.gov
Research on glioma cells has also demonstrated ATRA's inhibitory effects on migration and invasion. researchgate.net In glioma cell lines U87 and SHG44, ATRA promoted apoptosis and inhibited migration, invasion, and proliferation. researchgate.net The inhibition of glioma cell invasion by ATRA may be partially linked to its ability to downregulate the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. spandidos-publications.com
Furthermore, a novel synthetic derivative of ATRA, N-(3-trifluoromethyl-phenyl)-retinamide (ATPR), was found to more notably inhibit the invasion and migration of A549 lung adenocarcinoma cells compared to ATRA itself. waocp.org The inhibitory effect of ATPR on migration may be mediated through the MLCK (myosin light chain kinase) and ERK1/2 signaling pathways. waocp.org
Role in Organogenesis and Tissue Homeostasis (non-human models)
All-trans-retinoic acid is a crucial signaling molecule in embryonic development, playing a fundamental role in organogenesis and the maintenance of tissue homeostasis in various non-human animal models. nih.govnih.gov Its functions are highly conserved across vertebrates. nih.gov
ATRA is instrumental in the patterning and specification of the vertebrate embryo. nih.gov It is involved in the regional specification of precursor cell populations that form key structures such as the facial skeleton (from cranial neural crest cells), the vertebral column (from somites), and the limbs (from lateral plate mesoderm) during early organogenesis. nih.gov The proper development of these structures is highly sensitive to the levels of ATRA, with both deficiency and excess leading to adverse developmental outcomes. nih.gov
In the context of the nervous system, ATRA plays essential roles in neuronal patterning, survival, and neurite outgrowth. researchgate.net Studies in cultured embryonic neurons from various sources, including dorsal root ganglia, sympathetic ganglia, and spinal cord, have shown that ATRA increases neurite outgrowth. researchgate.net In vivo studies in vitamin A-deficient embryos have demonstrated altered neurite outgrowth from the spinal cord and hindbrain, supporting the role of ATRA in axonal elongation. researchgate.net
ATRA is also vital for tissue homeostasis in adult organisms. researchgate.netnih.gov It acts as a master regulator of cellular proliferation, apoptosis, and differentiation. researchgate.netnih.gov In the context of mucosal immunity and tissue integrity, ATRA plays a significant role. For instance, in the gut and lungs of various animal models, inflammatory conditions and infections can lead to a local reduction in ATRA levels. nih.govresearchgate.net This depletion of ATRA can impair the function of immune cells and disrupt tissue homeostasis. nih.govresearchgate.net
Furthermore, ATRA is involved in regulating metabolic processes that are crucial for tissue health. In healthy mice, administration of ATRA has been shown to upregulate hepatic genes involved in fatty acid β-oxidation and downregulate those involved in lipogenesis, leading to reduced triglyceride content in the liver. bioscientifica.com
The diverse roles of ATRA in development and homeostasis are mediated through its binding to retinoic acid receptors (RARs), which are nuclear receptors that regulate the transcription of a multitude of target genes. nih.govfrontiersin.org
Epigenetic Regulation by All Trans Retinoate
Histone Modification Dynamics
Histone modifications are crucial for regulating chromatin structure and gene expression. All-trans-retinoate signaling is intimately linked to the dynamic regulation of these modifications, particularly histone acetylation and deacetylation.
The acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac) is a hallmark of active enhancers and promoters. This compound treatment has been shown to increase the deposition of the H3K27ac mark at the regulatory regions of its target genes. nih.gov In embryonic stem cells, atRA treatment promotes the deposition of the H3K27ac mark at genes such as Hoxa1, Cyp26a1, and RARβ2, which is associated with their transcriptional activation. nih.gov The presence of the H3K27ac mark helps to distinguish active enhancers from poised ones, indicating a critical role for atRA in driving developmental gene expression programs. nih.gov Studies in other cell types have also demonstrated a genome-wide increase in H3K27ac at the enhancers of genes associated with lipid metabolism in response to atRA. researchgate.net
In the absence of its ligand, the RAR/RXR heterodimers are often associated with co-repressor complexes that include histone deacetylases (HDACs). uniprot.orguniprot.org These enzymes remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. uniprot.orguniprot.org Upon binding of this compound, a conformational change in the receptors leads to the dissociation of these co-repressor complexes and the recruitment of co-activator complexes with histone acetyltransferase (HAT) activity. uniprot.orguniprot.org
Research has shown that different HDACs can bind to various retinoic acid response elements (RAREs) in a gene-specific manner. nih.gov For instance, in embryonic stem cells, HDAC1, HDAC2, and HDAC3 bind to the RAREs of Hoxa1 and Cyp26a1, while only HDAC1 binds to the RARβ2 RARE. nih.gov The removal of these HDACs upon atRA treatment is a key step in initiating the transcriptional activation of these target genes. nih.gov
| Gene | Bound HDACs (in absence of atRA) | Effect of atRA Treatment | Associated Histone Mark |
| Hoxa1 | HDAC1, HDAC2, HDAC3 | Removal of HDACs | Increased H3K27ac |
| Cyp26a1 | HDAC1, HDAC2, HDAC3 | Removal of HDACs | Increased H3K27ac |
| RARβ2 | HDAC1 | Removal of HDACs | Increased H3K27ac |
DNA Methylation Modulation
The influence of this compound on DNA methylation, another critical epigenetic modification, appears to be context-dependent. Some studies have reported that atRA can influence DNA methylation patterns. For example, in HL-60 acute myeloid leukemia (AML) cells, atRA treatment led to an increase in CpG methylation in the p16 gene promoter. nih.gov Conversely, in the same study, a decrease in global CpG methylation was observed in both HL-60 and U937 AML cell lines after atRA treatment. nih.gov
However, other studies suggest that atRA's primary epigenetic mechanism may not be through direct, widespread changes in DNA methylation. In the context of regulatory T cell (iTreg) differentiation, atRA was found to promote the development and maintenance of these cells through histone modifications, specifically at the Foxp3 gene locus, without significantly altering DNA methylation. plos.orgnih.gov Similarly, a study on triple-negative breast cancer cell lines suggested that pre-existing DNA methylation patterns might predict the response to atRA, rather than atRA inducing widespread methylation changes. mdpi.com
| Cell Line/Context | Gene/Region | Effect of atRA on DNA Methylation |
| HL-60 (AML) | p16 promoter | Increased CpG methylation |
| HL-60 and U937 (AML) | Global CCGG sites | Decreased CpG methylation |
| Regulatory T cells (iTregs) | Foxp3 gene locus | No significant alteration |
Regulation of Chromatin Structure
This compound plays a significant role in regulating chromatin structure, making gene regulatory regions more accessible to the transcriptional machinery. This is often achieved through chromatin remodeling. In the absence of atRA, RAR/RXR heterodimers bound to DNA recruit co-repressors that induce a condensed chromatin state, leading to transcriptional silence. uniprot.orguniprot.org The binding of atRA triggers the release of these co-repressors and the recruitment of co-activators, which can include chromatin remodeling complexes. uniprot.orguniprot.org
A clear example of this is the atRA-induced expression of the alkaline phosphatase (ALP) gene, a marker for osteoblast differentiation. nih.gov Treatment with atRA induces a DNase I hypersensitive site in the ALP gene promoter, indicating a more open and accessible chromatin structure. nih.gov This is accompanied by a cascade of transcription cofactor recruitment, directly linking atRA-mediated gene transcription to chromatin remodeling. nih.gov
MicroRNA (miRNA) Regulation of Gene Expression
This compound can also exert its regulatory effects by modulating the expression of microRNAs (miRNAs), which are small non-coding RNAs that post-transcriptionally regulate gene expression. nih.gov Alterations in miRNA expression in response to atRA can lead to significant changes in cellular phenotypes. nih.gov
For instance, in breast cancer cells, atRA, alone or in combination with other agents, has been shown to modulate the expression of numerous miRNAs. nih.gov Some of these miRNAs are potentially anti-oncogenic and are upregulated by atRA, while others with potential pro-oncogenic functions are downregulated. nih.gov In neuroblastoma cells, atRA treatment leads to changes in the expression of several miRNAs, including the upregulation of miR-200b, miR-152, and miR-338. nih.gov Furthermore, in acute promyelocytic leukemia (APL) cells, atRA induces a marked increase in the expression of miR-342. nih.gov In human embryonic palatal mesenchymal cells, atRA was found to specifically induce miR-4680-3p, which in turn inhibited cell proliferation. frontiersin.org
| Cell Type | miRNA | Effect of atRA |
| Breast Cancer Cells | Multiple | Modulation of 174 miRNAs |
| Neuroblastoma (SK-N-BE) | miR-200b, miR-152, miR-338 | Upregulation |
| Acute Promyelocytic Leukemia (NB4) | miR-342 | Upregulation |
| Human Embryonic Palatal Mesenchymal | miR-4680-3p | Upregulation |
Crosstalk with Epigenetic Modifiers
The epigenetic effects of this compound are often mediated through its interaction and crosstalk with various epigenetic modifying enzymes.
LSD1: Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4). Inhibition of LSD1 has been shown to reactivate the atRA differentiation pathway in non-APL acute myeloid leukemia (AML). nih.gov In these AML cells, which are typically resistant to atRA therapy, inhibitors of LSD1 can reprogram the epigenetic landscape, allowing atRA to drive differentiation. nih.gov This suggests that LSD1 contributes to AML pathogenesis by suppressing the normal pro-differentiative functions of atRA. nih.gov Clinical studies have explored the combination of LSD1 inhibitors with atRA in patients with myeloid malignancies, showing that this combination can restore responsiveness to atRA in some patients. nih.gov
ASXL1: Additional sex combs like 1 (ASXL1) is a protein that is part of the Polycomb group (PcG) of proteins, which are involved in regulating gene expression through chromatin modifications. While direct crosstalk between atRA and ASXL1 is an area of ongoing research, both are known to be involved in hematopoiesis and myeloid malignancies. Genes such as TNFAIP2 are identified as retinoic acid target genes, and ASXL1 is listed as a related gene, suggesting potential overlapping regulatory networks. genecards.org
Insights from Disease Models and Biological Perturbations Non Human and in Vitro
Developmental Abnormality Models (e.g., Vitamin A Deficiency Models)
The essential role of all-trans-retinoic acid in embryonic development is underscored by studies on vitamin A deficiency (VAD). researchgate.netresearchgate.net During embryogenesis, ATRA functions as a morphogen, meaning its concentration gradient helps determine the formation and positioning of various structures along the anterior-posterior axis of the embryo. wikipedia.orgebi.ac.uk This process is largely mediated through the regulation of Hox genes, which are critical for patterning in early development. wikipedia.orghmdb.ca
Animal models, particularly avian and rodent models, have been instrumental in elucidating the consequences of VAD. In avian embryos completely depleted of vitamin A, development halts at the stage of primitive heart formation and circulation, leading to early embryonic death. researchgate.net Rodent models have allowed for more targeted VAD during specific gestational periods. researchgate.net These studies have revealed that a lack of sufficient ATRA during later fetal development leads to a wide array of congenital malformations affecting the heart, central nervous system, circulatory system, urogenital system, and respiratory system. researchgate.netresearchgate.net Furthermore, skeletal abnormalities in the skull, axial skeleton, and limbs are prominent features. researchgate.netnih.gov
Interestingly, providing a high level of ATRA throughout pregnancy in VAD models can improve but not completely rescue all developmental defects, highlighting the complex and temporally specific requirements for different forms of vitamin A during organogenesis. nih.gov These findings from VAD models are consistent with the teratogenic effects observed with excessive retinoid exposure, which can disrupt the delicate concentration gradients of endogenous ATRA, leading to developmental abnormalities. wikipedia.orgebi.ac.uk
Cancer Research Models (Cell Lines and Animal Xenografts)
The ability of all-trans-retinoate to induce differentiation and inhibit proliferation has made it a subject of intense investigation in cancer research. nih.gov Its effects have been studied across a wide range of cancer cell lines and in animal xenograft models, revealing both its therapeutic potential and the complexities of tumor response.
Glioblastoma Stem Cells (IDH-mutant vs. IDH wildtype)
Glioblastoma (GBM), an aggressive brain tumor, is characterized by a subpopulation of cancer stem cells (CSCs) that contribute to therapy resistance and recurrence. nih.gov All-trans-retinoic acid has shown promise in targeting these CSCs by inducing their differentiation. nih.gov In vitro studies using established human GBM cell lines, such as U87-MG and A172, cultured under conditions that promote a stem-like state, have demonstrated that ATRA treatment significantly reduces the expression of key stemness markers like SOX2 and Nestin. mdpi.compreprints.org This indicates a shift away from a stem-like phenotype towards a more differentiated state. mdpi.com
Furthermore, ATRA has been shown to downregulate the expression of O-6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein associated with resistance to the chemotherapeutic agent temozolomide. mdpi.compreprints.org The reduction in MGMT expression provides a molecular basis for potentially sensitizing GBM cells to chemotherapy. mdpi.com Research has also indicated that ATRA's effects on GBM CSCs, including differentiation, proliferation, and apoptosis, are associated with the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically extracellular signal-regulated kinases (ERK1/2). nih.gov In animal models, ATRA-mediated clearance of senescent cells, which can be induced by radiotherapy, has been shown to improve survival in GBM-bearing mice and alleviate radiation-induced cognitive impairment. nih.gov
Table 1: Effect of this compound on Glioblastoma Cell Lines
| Cell Line | Key Findings | Reference |
|---|---|---|
| U87-MG | Reduces expression of stemness markers (SOX2, Nestin); Decreases MGMT mRNA expression. | mdpi.compreprints.org |
| A172 | Reduces expression of stemness markers (SOX2, Nestin); Decreases MGMT mRNA expression. | mdpi.compreprints.org |
| C6 (glioma) | Apoptosis induced at high concentrations. | mdpi.com |
| U251 | Greater cytotoxicity compared to normal neurons and astrocytes. | mdpi.com |
| MZ-54 | Greater cytotoxicity compared to normal neurons and astrocytes; Pro-apoptotic effects observed. | mdpi.com |
Hepatocellular Carcinoma Cell Lines
In hepatocellular carcinoma (HCC), all-trans-retinoic acid has demonstrated inhibitory effects on malignant cell behaviors. nih.gove-century.us Studies on HCC cell lines, including HepG2, Hepa1-6, and SMMC-7721, have shown that ATRA can inhibit cell proliferation, migration, and invasion. nih.gove-century.usnih.gov One of the mechanisms underlying these effects is the reversal of the epithelial-mesenchymal transition (EMT), a process implicated in tumor progression and metastasis. nih.gove-century.us
ATRA has been found to induce autophagy in hepatocarcinoma cells, and this process appears to be involved in its anti-tumor effects. e-century.us The induction of autophagy is linked to the Bcl-2/Beclin1 pathway. e-century.us Furthermore, ATRA can modulate the expression of genes related to ferroptosis, a form of iron-dependent cell death, in HCC cells. nih.gov In vivo studies have shown that ATRA can inhibit HCC progression by targeting myeloid-derived suppressor cells (MDSCs), which are key drivers of the immunosuppressive tumor microenvironment, and by inhibiting angiogenesis. frontiersin.orgnih.gov ATRA treatment leads to a reduction in immunosuppressive molecules and an increase in cytotoxic T-cell infiltration. researchgate.net
Table 2: Effect of this compound on Hepatocellular Carcinoma Cell Lines
| Cell Line | Key Findings | Reference |
|---|---|---|
| HepG2 | Induces autophagy; Reverses EMT; Modulates ferroptosis-related genes. | nih.gove-century.us |
| Hepa1-6 | Induces autophagy; Reverses EMT. | e-century.us |
| SMMC-7721 | Inhibits proliferation; Inhibits telomerase activity; Promotes Caspase-3 expression. | nih.gov |
| Hep 3B | Increased resistance to lymphokine-activated killer (LAK) activity. | nih.gov |
Gastric Cancer Cell Lines
The effects of all-trans-retinoic acid on gastric cancer cells are multifaceted. In several gastric cancer cell lines, including MGC8023, BGC2823, and SGC27901, ATRA has been shown to inhibit cell growth in a dose-dependent manner. mednexus.org This growth inhibition is often associated with cell cycle arrest at the G0/G1 phase. mednexus.orgdrugbank.com The mechanism involves the upregulation of p21WAF1/CIP1, which leads to a decrease in the activity of cyclin-dependent kinases (CDK) 4 and 2, and subsequent dephosphorylation of the retinoblastoma (Rb) protein. mednexus.org
However, in the SC-M1 gastric cancer cell line, ATRA was found to induce resistance to lymphokine-activated killer (LAK) cytotoxicity. nih.gov This effect was linked to a cytostatic effect and cell cycle regulation, rather than alterations in cell surface molecule expression. nih.gov In other gastric cancer cell lines like BGC-823 and MKN45, ATRA has been shown to reduce tumorsphere formation and survival. mdpi.com A conjugate of ATRA with podophyllotoxin (B1678966) exhibited significant antiproliferative activity against MKN-45 and BGC-823 cells by inducing apoptosis and blocking the ERK1/2 and AKT signaling pathways. researchgate.netmdpi.com
Table 3: Effect of this compound on Gastric Cancer Cell Lines
| Cell Line | Key Findings | Reference |
|---|---|---|
| MGC8023 | Growth inhibition; G0/G1 cell cycle arrest. | mednexus.org |
| BGC2823 | Growth inhibition; G0/G1 cell cycle arrest. | mednexus.org |
| SGC27901 | Growth inhibition; G0/G1 cell cycle arrest. | mednexus.org |
| SC-M1 | Increased resistance to lymphokine-activated killer (LAK) cytotoxicity. | nih.gov |
| BGC-823 | Reduced tumorsphere formation and survival; Decreased VEGF expression. | drugbank.commdpi.com |
| MKN45 | Reduced tumorsphere formation and survival. | mdpi.com |
Lung Cancer Cell Lines
The response of lung cancer cells to all-trans-retinoic acid is heterogeneous. mdpi.com While some non-small cell lung cancer (NSCLC) cell lines are resistant to the growth-inhibitory effects of ATRA, others show sensitivity. mdpi.comebi.ac.uk In some resistant NSCLC cells, ATRA has been observed to inhibit serum-induced JNK phosphorylation and activity. ebi.ac.uk ATRA has also been shown to reduce the resistance of NSCLC adenocarcinoma cells to the tyrosine kinase inhibitor gefitinib (B1684475) by targeting cancer stem cell-like cells. nih.gov This effect is associated with the inhibition of ALDH1A1 activity. nih.gov
In the A549 lung cancer cell line, ATRA has been reported to induce proliferation, survival, and migration through the activation of the ERK signaling pathway via a transcription-independent mechanism. nih.gov Conversely, in other studies, ATRA has been shown to inhibit the growth of certain lung cancer cells and arrest EGFR-TKI resistant NSCLC cells in the G0/G1 phase of the cell cycle. nih.gov The therapeutic potential of ATRA in combination with other agents, such as immunotherapy, is currently being explored for recurrent or metastatic NSCLC. careboxhealth.com
Table 4: Effect of this compound on Lung Cancer Cell Lines
| Cell Line | Key Findings | Reference |
|---|---|---|
| H446 | Studied for the activity of RA against lung cancer initiating cells. | nih.gov |
| A549 | Induces proliferation, survival, and migration via ERK pathway; Studied for the activity of RA against lung cancer initiating cells. | nih.govnih.gov |
| H1666 | Resistant to growth inhibition, showed growth stimulation. | mdpi.com |
| H1651 | Resistant to growth inhibition, showed growth stimulation. | mdpi.com |
Acute Promyelocytic Leukemia Models
The most profound and clinically successful application of all-trans-retinoic acid as a differentiation agent is in the treatment of acute promyelocytic leukemia (APL). frontiersin.orgjournalagent.com APL is characterized by a specific chromosomal translocation, t(15;17), which results in the fusion of the promyelocytic leukemia (PML) gene with the retinoic acid receptor alpha (RARα) gene, creating the PML-RARα oncoprotein. frontiersin.orgias.ac.in This fusion protein disrupts normal myeloid differentiation, leading to the accumulation of leukemic promyelocytes. ias.ac.innih.gov
Pharmacological concentrations of ATRA can directly bind to the PML-RARα fusion protein. ias.ac.innih.gov This binding overcomes the repressive effects of the oncoprotein, leading to the release of co-repressors and the recruitment of co-activators. frontiersin.orgias.ac.in This, in turn, restores the transcriptional activity of RARα target genes, inducing the terminal differentiation of the leukemic blasts into mature granulocytes. journalagent.comias.ac.in This mechanism of action forms the basis of differentiation therapy for APL. journalagent.com In vitro models, such as the HL-60 and NB4 cell lines, have been instrumental in elucidating these molecular mechanisms. nih.govresearchgate.net
Table 5: Effect of this compound on Acute Promyelocytic Leukemia Models
| Cell Line/Model | Key Findings | Reference |
|---|---|---|
| APL cells (general) | Induces terminal differentiation into mature granulocytes; Restores wild-type RARα/RXR regulatory pathway. | journalagent.comias.ac.innih.gov |
| HL-60 | Increased resistance to lymphokine-activated killer (LAK) activity; Used to evaluate anti-proliferative and pro-differentiative activities of ATRA analogs. | nih.govresearchgate.net |
| NB4 | Used to test anti-tumor activities of ATRA derivatives. | researchgate.net |
Myelodysplastic Syndromes Research
In non-human and in vitro investigations, this compound (ATRA) has been studied for its potential to influence the pathobiology of Myelodysplastic Syndromes (MDS). Research in this area has focused on its effects on hematopoietic progenitor cells, cell differentiation, and apoptosis.
In vitro studies have suggested that ATRA can act synergistically with erythropoietin to stimulate hematopoiesis in MDS models. nih.govashpublications.org This suggests a potential role in enhancing the production of red blood cells. Further research has explored the combination of ATRA with other therapeutic agents. For instance, in MDS and acute myeloid leukemia (AML) cell lines, combining ATRA with decitabine (B1684300) was found to decrease cell viability and delay the progression of leukemia in murine xenograft models. nih.govresearchgate.net The proposed mechanism involves ATRA overcoming decitabine resistance by activating the RARα-Nrf2 complex, leading to an accumulation of reactive oxygen species (ROS) and subsequent ROS-dependent cytotoxicity. nih.govresearchgate.net
ATRA has also been shown to induce apoptosis and cell cycle arrest in myeloid leukemia cell lines. nih.govfrontiersin.org In the K562 myeloid leukemia cell line, ATRA treatment led to increased apoptosis and cell cycle arrest in the G0/G1 phase, a process mediated by the upregulation of homeobox A5 (HOXA5). nih.gov Similarly, in the APL cell line NB4, ATRA induced cell cycle arrest and apoptosis by stimulating the expression of retinoic acid-inducible gene-I (RIG-I). nih.gov The combination of ATRA with an LSD1 inhibitor has been shown to sensitize non-APL AML cells to ATRA-driven differentiation, suggesting that the epigenetic state of leukemia cells influences their susceptibility to ATRA. aacrjournals.org
Table 1: Effects of this compound in In Vitro and Non-Human Myelodysplastic Syndromes (MDS) Models
| Model System | Combination Agent(s) | Observed Effects | Proposed Mechanism of Action |
|---|---|---|---|
| MDS progenitor cells (in vitro) | Erythropoietin | Synergistic stimulation of hematopoiesis. nih.govashpublications.org | Not specified |
| MDS/AML cell lines (in vitro), Murine xenograft models | Decitabine | Decreased cell viability, delayed leukemia progression, extended survival. nih.govresearchgate.net | Activation of RARα-Nrf2 complex, leading to ROS accumulation and cytotoxicity. nih.govresearchgate.net |
| K562 myeloid leukemia cell line (in vitro) | None (single agent) | Increased apoptosis, cell cycle arrest in G0/G1 phase. nih.gov | Upregulation of homeobox A5 (HOXA5). nih.gov |
| NB4 APL cell line (in vitro) | None (single agent) | Increased apoptosis, cell cycle arrest. nih.gov | Induction of retinoic acid-inducible gene-I (RIG-I) expression. nih.gov |
| AML cell lines (in vitro) | LSD1 inhibitor (Tranylcypromine) | Sensitization to ATRA-driven differentiation. aacrjournals.orgnih.gov | De-repression of ATRA-induced pathway genes. aacrjournals.org |
| Primary AML cells (in vitro), Xenotransplantation models | LSD1 inhibitor | Induced differentiation, decreased AML engraftment. nih.gov | Not specified |
Neuroinflammatory and Neurodegenerative Models
The effects of this compound have been investigated in various non-human and in vitro models of neuroinflammatory and neurodegenerative diseases, particularly focusing on Alzheimer's disease (AD) and Parkinson's disease (PD).
In a double-transgenic mouse model of Alzheimer's disease (APP/PS1), systemic administration of ATRA was found to significantly reduce the deposition of β-amyloid plaques and decrease the hyperphosphorylation of tau protein. nih.gov This was associated with a downregulation of cyclin-dependent kinase 5 activity, a key enzyme in both APP and tau phosphorylation. nih.gov The treatment also led to decreased activation of microglia and astrocytes, attenuated neuronal degeneration, and improved spatial learning and memory in these mice. nih.gov Further studies in AD mouse models have shown that ATRA can inhibit the activation of glial cells and restore the proliferation of neural stem cells in the hippocampus. researchgate.netresearchgate.net The neuroprotective effects of ATRA in AD models are also attributed to its ability to promote the non-amyloidogenic processing of amyloid precursor protein (APP) by upregulating the α-secretase enzyme ADAM10. nih.gov
In the context of Parkinson's disease models, ATRA has been shown to have a protective effect on dopaminergic neurons. In a rat model of PD, post-treatment with 9-cis-retinoic acid, a stereoisomer of ATRA, reduced the neurodegeneration of nigrostriatal dopaminergic neurons. d-nb.info Studies using nanoparticles to deliver ATRA have also demonstrated neuroprotective effects on dopaminergic neurons in a mouse model of PD. frontiersin.org However, the role of ATRA in neuroinflammation can be complex. In a lupus-prone mouse model, ATRA administration was associated with an exacerbation of neuroinflammation, including focal astrogliosis and meningitis. nih.govnih.gov In another study using a lipopolysaccharide (LPS)-induced mouse model of Parkinson's, ATRA was used to inhibit the Nrf2 pathway, which in turn reversed the protective effects of another compound, suggesting a nuanced role for ATRA in neuroinflammatory processes. nih.govresearchgate.net
Table 2: Research Findings of this compound in Neuroinflammatory and Neurodegenerative Models
| Disease Model | Model Type | Key Findings |
|---|---|---|
| Alzheimer's Disease | APP/PS1 transgenic mice | Reduced β-amyloid deposition and tau hyperphosphorylation; improved spatial learning and memory. nih.gov |
| Alzheimer's Disease | Mouse model | Inhibited glial cell activation; restored neural stem cell proliferation in the hippocampus. researchgate.net |
| Alzheimer's Disease | Rat model (retinoid-deficient) | Suppression of RAR expression led to amyloid-beta accumulation. frontiersin.org |
| Parkinson's Disease | Rat model (6-OHDA lesion) | 9-cis-retinoic acid protected dopaminergic neurons and reduced motor deficits. d-nb.info |
| Parkinson's Disease | Mouse model (MPTP-induced) | ATRA-loaded nanoparticles showed neuroprotective effects on dopaminergic neurons. frontiersin.org |
| Neuroinflammation (Lupus) | MRL/lpr lupus-prone mice | Exacerbated neuroinflammation, focal astrogliosis, and meningitis. nih.govnih.gov |
| Neuroinflammation (Parkinson's) | LPS-induced mouse model | ATRA inhibited the Nrf2 pathway, reversing the neuroprotective effects of another agent. nih.govresearchgate.net |
Metabolic Regulation Studies (e.g., Adiposity, Lipid Metabolism)
The role of this compound in the regulation of metabolic processes, particularly adiposity and lipid metabolism, has been extensively studied in various in vitro and non-human in vivo models. These studies have revealed that ATRA can significantly influence adipocyte differentiation, lipolysis, and fatty acid oxidation.
In rodent models, treatment with ATRA has been shown to reduce body fat and improve insulin (B600854) sensitivity. researchgate.netresearchgate.net This anti-adiposity effect is attributed to the enhancement of fat mobilization and energy utilization in tissues such as white and brown adipose tissues, skeletal muscle, and the liver. researchgate.netresearchgate.net In a dietary-induced mouse model of obesity, ATRA treatment led to weight loss and improved insulin responsiveness by inducing the expression of genes involved in lipid homeostasis, including those regulated by PPARβ/δ and RARs. nih.gov The combination of ATRA with fish oil in mice also resulted in lower body weight and reduced white adipose tissue weight. cabidigitallibrary.org
In vitro studies using adipocyte cell lines, such as 3T3-L1, have provided further insights into the molecular mechanisms of ATRA's effects. In mature 3T3-L1 adipocytes, ATRA treatment decreased cellular triacylglycerol content and increased basal lipolysis and fatty acid oxidation. nih.gov This was accompanied by changes in the expression of key regulatory genes: a reduced expression of adipogenic transcription factors like PPARγ and an increased expression of genes promoting fat oxidation. nih.gov However, the effect of ATRA on adipogenesis can be dose-dependent and context-specific. While high concentrations of ATRA tend to inhibit adipogenesis, lower concentrations have been shown to promote the differentiation of some preadipocyte cell lines. frontiersin.orgfrontiersin.org In avian models, for instance, ATRA has been found to promote lipid accumulation in primary preadipocytes and induce adipogenic differentiation of chicken embryonic fibroblasts. frontiersin.orgnih.gov Conversely, in bovine skeletal muscle-derived cells, ATRA treatment during the differentiation phase inhibited adipogenesis. iastatedigitalpress.com
Table 3: Effects of this compound on Metabolic Regulation in Non-Human and In Vitro Models
| Model System | Key Findings |
|---|---|
| Obese and lean rodents (in vivo) | Reduced body fat, improved insulin sensitivity, enhanced fat mobilization and energy utilization. researchgate.netresearchgate.net |
| Dietary-induced obese mice (in vivo) | Weight loss, improved insulin responsiveness, induced expression of PPARβ/δ and RAR target genes. nih.gov |
| C57BL/6J mice (in vivo) | Combination with fish oil decreased body weight and adipose tissue. cabidigitallibrary.org |
| 3T3-L1 adipocytes (in vitro) | Decreased triacylglycerol content, increased lipolysis and fatty acid oxidation. nih.gov |
| 3T3-L1 preadipocytes (in vitro) | Dose-dependent effects on adipogenesis; high doses are inhibitory, low doses can be stimulatory. frontiersin.orgfrontiersin.org |
| Chicken embryonic fibroblasts and preadipocytes (in vitro) | Promoted adipogenesis and lipid accumulation. nih.gov |
| Bovine skeletal muscle-derived cells (in vitro) | Inhibited adipogenesis when applied during the differentiation phase. iastatedigitalpress.com |
| Mesenchymal Stem Cells (in vitro) | Co-administration with calcium showed a cumulative inhibitory effect on adipogenesis. umsha.ac.ir |
Wound Healing Models (in vitro and non-human in vivo)
The influence of this compound on the process of wound healing has been examined in a variety of in vitro and non-human in vivo models. These studies have generally indicated a positive role for ATRA in promoting tissue repair, particularly in the skin.
In animal models, topical application of ATRA has been shown to enhance the healing of cutaneous wounds. In genetically diabetic (db/db) mice, which exhibit impaired wound healing, pretreatment with topical ATRA reversed this impairment, leading to more rapid wound closure. cosmetic-medicine.jp This effect was associated with hypertrophy of the epidermis and dermis, neovascularization, and an increase in the expression of keratinocyte growth factor (KGF). cosmetic-medicine.jp Similarly, in a diabetic mouse model, ATRA treatment improved chronic wound healing by reducing macrophage and neutrophil infiltration and increasing collagen levels. mdpi.com In aged rats, topical ATRA increased collagen synthesis, helping to normalize the healing process. mdpi.com Studies in hairless mice have also demonstrated that topical ATRA can enhance the repair of UV-induced dermal damage by stimulating the formation of a new subepidermal repair zone with normal collagen and increased vascularity. nih.gov
In vitro studies have helped to elucidate the cellular mechanisms underlying ATRA's effects on wound healing. In a scratch assay using human corneal epithelial (HCE) cells, ATRA was found to promote wound closure primarily by increasing cell migration, with no significant effect on proliferation. arvojournals.org This pro-migratory effect is a key aspect of re-epithelialization, the process by which the epidermis closes a wound. nih.govnih.gov ATRA is thought to exert its effects by binding to nuclear retinoic acid receptors (RARs), which in turn stimulates protein synthesis necessary for granulation tissue formation, angiogenesis, collagen production, and epithelialization. mdpi.com It has also been shown to elevate transforming growth factor-beta 2 (TGF-β2) in keratinocytes, which may contribute to tissue repair by suppressing immune responses and promoting the formation of the extracellular matrix. nih.gov
Table 4: Summary of this compound Research in Wound Healing Models
| Model System | Key Findings | Proposed Mechanism |
|---|---|---|
| Genetically diabetic (db/db) mice (in vivo) | Reversed impaired wound healing; accelerated wound closure. cosmetic-medicine.jp | Induced epidermal and dermal hypertrophy, neovascularization, and increased KGF expression. cosmetic-medicine.jp |
| Diabetic mouse model (in vivo) | Improved chronic wound healing. mdpi.com | Reduced macrophage and neutrophil infiltration; increased collagen levels. mdpi.com |
| Aged rats (in vivo) | Increased collagen synthesis. mdpi.com | Stimulation of protein synthesis via RAR activation. mdpi.com |
| Hairless mice (UV-damaged skin) (in vivo) | Enhanced repair of dermal damage. nih.gov | Stimulated formation of a subepidermal repair zone with normal collagen and increased vascularity. nih.gov |
| Human Corneal Epithelial (HCE) cells (in vitro) | Promoted wound closure. arvojournals.org | Increased cell migration. arvojournals.org |
| Keratinocytes (in vitro and in vivo) | Elevated TGF-β2 levels. nih.gov | Suppression of immune responses and/or promotion of extracellular matrix formation. nih.gov |
Advanced Research Methodologies and Analytical Approaches for All Trans Retinoate Studies
Quantification and Detection Techniques
Precise and sensitive quantification of atRA is crucial for understanding its pharmacokinetics and metabolism. jfda-online.com Due to its inherent instability and susceptibility to isomerization and degradation from light, heat, and oxidants, careful handling and specialized analytical methods are required. mdpi.comnih.govspringernature.com
High-Performance Liquid Chromatography (HPLC) with various detectors (UV/VIS, Fluorescence, Electrochemical)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of retinoids, offering high resolution and sensitivity. diva-portal.org It is a non-destructive method capable of separating a wide range of retinoid compounds. diva-portal.org
UV/VIS Detection: HPLC coupled with a UV/VIS detector is a frequently cited method for retinoid analysis. diva-portal.org The detection wavelength is typically set around 325-350 nm, which is the maximum absorbance for all-trans-retinoic acid. diva-portal.orgchromforum.org Reversed-phase columns, such as C18, are commonly used for separation. jfda-online.comchromforum.org Various solvent systems, often consisting of acetonitrile, methanol (B129727), and water with additives like ammonium (B1175870) acetate (B1210297) or acetic acid, are employed to achieve optimal separation. mdpi.comdiva-portal.orgchromforum.org For instance, an isocratic mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) has been used to separate retinol (B82714), retinal, all-trans-retinoic acid, and 13-cis-retinoic acid in under 14 minutes. jfda-online.com
Fluorescence Detection: For enhanced sensitivity, fluorescence detectors can be coupled with HPLC. jfda-online.comnih.gov This method is particularly useful for measuring low concentrations of retinoids in biological samples and pharmaceutical formulations. nih.govpageplace.de Different excitation and emission wavelengths can be used to selectively detect various retinoids. jfda-online.comnih.gov For example, when analyzing a mixture of retinoids, the detector can be programmed to switch wavelengths during the chromatographic run to optimize sensitivity for each compound. jfda-online.com
Electrochemical Detection: HPLC with an electrochemical detector offers another sensitive approach for the quantitative measurement of retinoids, including all-trans-retinoic acid, in biological matrices like human serum. researchgate.net
Mass Spectrometry-Based Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and specific method for the quantification of atRA. mdpi.comnih.gov This technique overcomes some of the limitations of HPLC-UV, such as lower selectivity and more complex sample preparation. mdpi.com
LC-MS/MS methods have been developed to identify and quantify atRA in human plasma with a high degree of accuracy and precision. mdpi.com These methods often involve a liquid-liquid extraction step to isolate atRA from the plasma matrix, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.com The use of an internal standard, such as acitretin, is common to ensure accurate quantification. mdpi.com The high sensitivity of LC-MS/MS allows for the detection of atRA at very low concentrations, with lower limits of quantification (LLOQ) reported as low as 0.45 ng/mL. mdpi.com More sensitive methods have achieved a lower limit of detection of 20 pg/mL. nih.govnih.gov
Table 1: Comparison of HPLC-based Detection Methods for all-trans-Retinoate
| Detector | Common Wavelength/Mode | Key Advantages | Example Application |
| UV/VIS | 325-350 nm diva-portal.orgchromforum.org | High resolution, good sensitivity diva-portal.org | Quality control of retinoids in cosmetics diva-portal.org |
| Fluorescence | Variable excitation/emission wavelengths jfda-online.comnih.gov | Enhanced sensitivity for low concentrations jfda-online.comnih.gov | Measurement in pharmaceutical dosage forms nih.gov |
| Electrochemical | Not specified | High sensitivity researchgate.net | Quantitative measurement in human serum researchgate.net |
| Mass Spectrometry (MS/MS) | Multiple Reaction Monitoring (MRM) mdpi.com | High sensitivity and specificity mdpi.comnih.gov | Quantification in human plasma mdpi.comnih.gov |
Molecular and Cellular Biology Techniques
To understand the biological functions of atRA, a variety of molecular and cellular biology techniques are employed to study its effects on gene and protein expression, as well as its interactions with its receptors.
Gene Expression Profiling (qPCR, RNA sequencing)
The influence of atRA on cellular function is largely mediated through its regulation of gene expression. researchgate.netnih.gov
Quantitative Real-Time PCR (qPCR): qPCR is a targeted approach used to quantify the expression levels of specific genes known to be regulated by atRA. For example, studies have used qPCR to show that atRA can downregulate the expression of stemness markers like SOX2 and NES, as well as the DNA repair gene MGMT in glioblastoma cell lines. mdpi.com In human cardiomyocytes, qPCR revealed that atRA significantly induced the expression of RARG and RARB, while repressing RARA, TOP2A, and TOP2B. plos.org
RNA Sequencing (RNA-seq): RNA-seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by atRA. nih.govturkchem.net In studies on gastric cancer cell lines, RNA-seq identified hundreds of genes that were commonly up- or down-regulated by atRA treatment. nih.gov Similarly, when combined with photodynamic therapy, RNA-seq analysis of a human colorectal adenocarcinoma cell line identified 1,129 differentially expressed genes, revealing the activation of pathways such as the unfolded protein response and interferon signaling. biorxiv.org Single-cell RNA sequencing has also been utilized to delineate the cellular landscape of atRA-induced cleft palate, identifying specific cell types and communication networks affected by atRA exposure. nih.gov
Table 2: Examples of Genes Regulated by this compound Identified by Gene Expression Profiling
| Gene | Cell/Tissue Type | Method | Effect of atRA | Reference |
| SOX2, NES, MGMT | Glioblastoma Stem Cells | qPCR | Downregulation | mdpi.com |
| RARG, RARB | Human Cardiomyocytes | qPCR | Upregulation | plos.org |
| RARA, TOP2A, TOP2B | Human Cardiomyocytes | qPCR | Downregulation | plos.org |
| IRF1, DHRS3 | Gastric Cancer Cell Lines | RNA-seq | Upregulation | nih.gov |
| EGR1, ATF3 | Colorectal Adenocarcinoma Cells | RNA-seq | Upregulation | biorxiv.org |
| REG4 | Colorectal Adenocarcinoma Cells | RNA-seq | Downregulation | biorxiv.org |
Protein Expression Analysis (Immunofluorescence, Western Blot)
Changes in gene expression induced by atRA are expected to lead to corresponding changes in protein levels.
Immunofluorescence: This technique is used to visualize the localization and expression of specific proteins within cells. While direct examples for atRA are not in the provided context, it is a standard method to validate changes in protein expression observed at the mRNA level and to determine the subcellular localization of proteins of interest.
Western Blot: Western blotting is a widely used technique to quantify the expression levels of specific proteins. For instance, after observing changes in mRNA levels of ATF3 with RNA-seq, western blotting can confirm a corresponding increase at the protein level in response to atRA treatment. biorxiv.org
Receptor Binding Assays (e.g., Scatchard analysis, FRET measurements)
Understanding the interaction between atRA and its nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), is fundamental to understanding its mechanism of action. researchgate.netnih.gov
Scatchard Analysis: Historically, Scatchard plots have been used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a ligand for its receptor. researchgate.net This method involves incubating nuclear extracts with varying concentrations of radiolabeled atRA and then separating the bound from the free ligand. researchgate.net However, it's important to note that this method relies on linear transformation of non-linear data, which can distort experimental error and may not yield the most accurate results compared to modern non-linear regression analysis. graphpad.comgraphpad.com
Förster Resonance Energy Transfer (FRET) Measurements: FRET-based assays are powerful tools for studying molecular interactions in real-time. researchgate.netresearchgate.net Time-resolved FRET (TR-FRET) assays, in particular, are suitable for high-throughput screening of compounds that bind to nuclear receptors. nih.govsnu.ac.kr In the context of atRA, a TR-FRET assay can measure the ligand-dependent recruitment of a coactivator peptide to the RAR ligand-binding domain. snu.ac.krrsc.org The binding of atRA to the receptor induces a conformational change that promotes the interaction with the coactivator, leading to a FRET signal. rsc.org This allows for the determination of binding affinities and the characterization of compounds as agonists or antagonists. researchgate.netresearchgate.netsnu.ac.kr
Chromatin Immunoprecipitation (ChIP) Assays
Chromatin immunoprecipitation (ChIP) is an indispensable technique for investigating the direct interaction of this compound-activated transcription factors with their target DNA sequences in the genome. This method allows researchers to identify the specific genomic loci bound by retinoic acid receptors (RARs) upon ligand activation.
The process involves cross-linking proteins to DNA within intact cells, followed by cell lysis and chromatin fragmentation. Antibodies specific to a protein of interest, such as an RAR isotype, are used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and can be analyzed by various methods, including quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq).
For instance, a ChIP assay was used to demonstrate that all-trans-retinoic acid treatment of HepG2 cells inhibited the recruitment of the aryl hydrocarbon receptor nuclear translocator (ARNT) to xenobiotic responsive elements in the CYP1A1 gene promoter. nih.gov This finding revealed a mechanism by which ATRA can modulate gene transcription beyond the classical RAR/RXR pathway. nih.gov Another study utilized ChIP to analyze histone modifications at the RAR-β2 promoter in melanoma cell lines, showing changes in histone acetylation upon ATRA treatment, which correlated with gene re-expression. researchgate.net
Cell Proliferation, Differentiation, and Apoptosis Assays (MTT, Colony Formation, Flow Cytometry)
To understand the functional consequences of this compound signaling, a battery of cell-based assays is employed to assess its impact on cell fate.
MTT Assay: This colorimetric assay is widely used to measure cell proliferation and viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. Studies have consistently used the MTT assay to demonstrate the anti-proliferative effects of ATRA on various cancer cell lines, including glioma and Merkel cell carcinoma. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com
Colony Formation Assay: This assay assesses the long-term proliferative capacity and clonogenicity of single cells. Cells are seeded at a low density and allowed to grow until they form visible colonies. The number and size of these colonies provide a measure of the cells' ability to survive and proliferate. In hepatocellular carcinoma cells, ATRA was shown to significantly inhibit colony formation in a dose-dependent manner. nih.gov
Flow Cytometry: This powerful technique is used to analyze multiple characteristics of individual cells within a heterogeneous population. For apoptosis analysis, cells are often stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. Flow cytometry has been instrumental in quantifying the dose-dependent induction of apoptosis by ATRA in glioma cells and umbilical cord mesenchymal stem cells. nih.govnih.gov It is also used to analyze cell cycle distribution, revealing that ATRA can cause cell cycle arrest in various cancer cell types. nih.govnih.gov
Migration and Invasion Assays (Wound-Healing, Transwell Matrigel)
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This compound has been shown to modulate these processes, and specific assays are used to quantify these effects.
Wound-Healing Assay: Also known as a scratch assay, this method provides a straightforward way to study collective cell migration in vitro. A "wound" or scratch is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. This assay has been used to show that ATRA can inhibit the migration of glioma and hepatocellular carcinoma cells. nih.govnih.gov
Transwell Matrigel Invasion Assay: This assay measures the invasive potential of cells. It utilizes a two-chamber system separated by a porous membrane coated with Matrigel, a basement membrane extract. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the pores to the lower surface of the membrane, where they can be stained and quantified. This assay has demonstrated that ATRA significantly inhibits the invasion of various cancer cells, including those of hepatocellular carcinoma and glioma. nih.govnih.gov
| Assay | Cell Line | Effect of this compound | Reference |
| Wound-Healing | Hepa1-6 | Inhibition of migration | nih.gov |
| Transwell Matrigel | Hepa1-6 | Inhibition of invasion | nih.gov |
| Wound-Healing | U87 and SHG44 | Inhibition of migration | nih.gov |
| Transwell Matrigel | U87 and SHG44 | Inhibition of invasion | nih.gov |
Genetic Manipulation Techniques (shRNA knockdown, Gene knockout, Transgenic Models)
To dissect the specific roles of genes and proteins within the this compound signaling pathway, various genetic manipulation techniques are employed.
shRNA Knockdown: Short hairpin RNA (shRNA) can be used to silence the expression of specific genes by RNA interference. This technique has been valuable in confirming the involvement of specific RAR isotypes in mediating the effects of ATRA. For example, silencing RARα and RARγ has been shown to partially rescue the ATRA-induced inhibition of adipocyte differentiation, suggesting the involvement of alternative pathways. plos.org
Gene Knockout: This technique involves the complete and permanent disruption of a specific gene. While not detailed in the provided context for direct ATRA studies, gene knockout mouse models for different RAR and RXR isotypes have been fundamental in understanding the physiological roles of retinoid signaling in development and disease.
Transgenic Models: Transgenic models, where a gene is overexpressed or a reporter gene is placed under the control of a specific promoter, are also crucial. For instance, a transgenic cell line containing a retinoic acid response element (RARE) linked to a reporter gene (like lacZ) can be used as a sensitive bioassay to measure the activity of retinoids. mdpi.com
Structural Biology Approaches
Understanding the interaction between this compound and its receptors at the atomic level is crucial for rational drug design and for deciphering the molecular basis of its biological activity.
X-ray Crystallography of Receptor-Ligand Complexes
X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structures of molecules. The crystallization of the ligand-binding domains (LBDs) of nuclear receptors in complex with this compound has yielded invaluable insights into the molecular recognition process.
Crystal structures of the human RARγ LBD complexed with ATRA have revealed the precise interactions between the ligand and the amino acid residues lining the binding pocket. researchgate.net These structures show how the carboxylate group of ATRA forms a network of hydrogen bonds with specific arginine and serine residues, anchoring the ligand in place. The polyene tail is surrounded by hydrophobic residues. These structural details explain the high affinity and specificity of the receptor for its natural ligand. Furthermore, crystallographic studies have shown that upon binding ATRA, the receptor undergoes a conformational change, most notably in the position of the C-terminal helix (H12), which is crucial for the recruitment of coactivator proteins and subsequent gene transcription. nih.gov
Interestingly, X-ray crystallography of a secreted epididymal retinoic acid-binding protein revealed that the bound all-trans-retinoic acid adopts a bent, horseshoe-like conformation, which may be relevant to how RARs can recognize both all-trans and 9-cis isomers of retinoic acid. nih.gov
| Protein | Ligand | Resolution (Å) | Key Finding | PDB ID |
| Cellular Retinoic Acid-Binding Protein I | all-trans-Retinoic Acid | 2.9 | Displaced binding site compared to CRBP | 1CBR rcsb.org |
| Cellular Retinoic Acid-Binding Protein II | all-trans-Retinoic Acid | 1.8 | Carboxylate of ligand interacts with Arg132, Tyr134, Arg111 | 1CBR rcsb.org |
| Retinoic acid receptor-related orphan receptor β | all-trans-Retinoic Acid | N/A | ATRA binds to the RORβ ligand-binding domain | researchgate.net |
Molecular Docking and Computational Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is used to screen virtual libraries of compounds, predict binding affinities, and understand the molecular basis of ligand-receptor interactions.
Docking simulations have been successfully used to study the binding of this compound to its receptors. These studies often complement experimental data, providing a more dynamic view of the binding process. For example, molecular docking has been used to explore the conformational flexibility of ATRA within the binding pockets of the three RAR isotypes (α, β, and γ), indicating that an extended conformation is generally favored. researchgate.net Computational studies have also investigated the potential for ATRA to bind to retinoid X receptors (RXRs), with simulations showing good correlation to reported binding affinities. nih.gov
Furthermore, molecular docking has been employed to build and validate homology models of enzymes involved in ATRA metabolism, such as CYP26A1. semanticscholar.org By docking ATRA into the active site of the modeled enzyme, researchers can predict the likely metabolites formed and understand how inhibitors might interact with the enzyme. semanticscholar.org These computational approaches are invaluable for generating hypotheses and guiding further experimental work in the study of this compound. nih.govresearchgate.net
Historical Perspectives on All Trans Retinoate Research
Discovery and Early Characterization of Vitamin A Derivatives
The journey to understanding all-trans-Retinoate is intrinsically linked to the discovery of its precursor, Vitamin A. Ancient Egyptians first noted that consuming liver could remedy night blindness, a condition later understood to be a symptom of Vitamin A deficiency. acs.org However, it wasn't until the early 20th century that the scientific community began to unravel the specifics of this essential nutrient.
In 1913, Elmer McCollum and Marguerite Davis at the University of Wisconsin, along with Thomas Osborne and Lafayette Mendel at Yale, independently discovered a "fat-soluble factor A" crucial for the growth of rats. acs.orgnih.gov This factor, later named Vitamin A in 1920, was found in butter and egg yolk but not in lard or olive oil. nih.gov The chemical structure of Vitamin A (all-trans-retinol) was elucidated in 1931 by Paul Karrer. acs.org This breakthrough paved the way for the synthesis of Vitamin A by David Adriaan van Dorp and Jozef Ferdinand Arens in 1946, and a year later by Otto Isler and his team. nih.gov
The synthesis of all-trans-Retinoic acid (at-RA) by Arens and Van Dorp in 1946 was a pivotal moment. bioscientifica.com Their experiments revealed that at-RA could support normal growth in vitamin A-deficient rats, but not vision or reproduction, establishing it as an active metabolite with biological functions independent of retinol (B82714). bioscientifica.com It was also noted that the liver could not convert at-RA back into retinol. bioscientifica.com The natural occurrence of at-RA as a metabolite of retinol was confirmed in the following years. bioscientifica.com
Subsequent research focused on the various derivatives and their metabolic pathways. It was established that dietary Vitamin A, in the form of retinyl esters from animal sources and provitamin A carotenoids from plants, is converted to all-trans-retinol. acs.orgwho.int This all-trans-retinol can then be oxidized to all-trans-retinal (B13868) and further to all-trans-Retinoic acid. acs.org
| Year | Discovery/Event | Key Scientists/Institutions |
| 1913 | Discovery of "fat-soluble factor A" (Vitamin A) | Elmer McCollum & Marguerite Davis / Thomas Osborne & Lafayette Mendel |
| 1920 | "Fat-soluble A" is named Vitamin A | --- |
| 1931 | Chemical structure of Vitamin A (all-trans-retinol) determined | Paul Karrer |
| 1946 | Synthesis of all-trans-Retinoic acid (at-RA) | Arens & Van Dorp |
| 1947 | Method for Vitamin A synthesis developed | Otto Isler and colleagues |
| 1960s | Tretinoin (B1684217) (all-trans-retinoic acid) introduced as a topical acne treatment | James Fulton & Albert Kligman (University of Pennsylvania) |
| 1971 | FDA approval of Retin-A for acne | --- |
| 1988 | Clinical trial using all-trans-retinoic acid for acute promyelocytic leukemia | Wang Zhenyi (Ruijin Hospital, Shanghai) |
Evolution of Understanding of its Biological Roles
The understanding of this compound's biological functions has evolved significantly from its initial characterization. Early research established its role in promoting growth, but its inability to support vision or reproduction hinted at more specialized functions. bioscientifica.com
A major breakthrough came with the discovery of nuclear retinoic acid receptors (RARs) in 1987. bioscientifica.com This finding connected the field of Vitamin A biology with that of steroid hormone receptors, revealing that this compound acts as a signaling molecule that regulates gene expression. bioscientifica.comnih.gov It functions by binding to RARs, which then partner with retinoid X receptors (RXRs). plos.org This complex binds to specific DNA sequences known as retinoic acid response elements (RAREs), initiating the transcription of target genes. nih.govplos.org
This mechanism is fundamental to numerous physiological processes. During embryonic development, this compound is a crucial morphogen, a signaling molecule that helps determine the body's anterior-posterior axis by regulating Hox genes. wikipedia.orgebi.ac.uk Its concentration is critical, as either a deficiency or an excess can lead to developmental malformations. wikipedia.org
Beyond embryogenesis, this compound is essential for maintaining cellular differentiation and homeostasis in adult tissues. researchgate.net It plays a significant role in the immune system, promoting the survival of activated T lymphocytes. ebi.ac.uk Its ability to induce cell differentiation became the basis for its therapeutic use. In the late 1980s, all-trans-retinoic acid (often referred to as tretinoin in clinical contexts) was successfully used as a differentiation therapy for acute promyelocytic leukemia (APL), a rare and aggressive form of cancer. oncopedia.wikiwikipedia.org This was a landmark achievement, demonstrating how understanding the genetic basis of a disease could lead to targeted and effective treatments. oncopedia.wiki
In dermatology, the introduction of topical tretinoin in the 1960s revolutionized the treatment of acne. apollodiagnostics.in It was later found to be effective in addressing skin aging by promoting epidermal turnover and collagen synthesis. nih.govpreprints.org
| Year | Milestone in Understanding Biological Roles | Significance |
| 1946 | at-RA shown to support growth but not vision or reproduction in vitamin A-deficient rats. bioscientifica.com | Established at-RA as an active metabolite with distinct functions from retinol. bioscientifica.com |
| 1978 | at-RA found to be a potent inducer of differentiation in cultured F9 teratocarcinoma stem cells. bioscientifica.com | Provided a key model system for studying retinoid-induced cell differentiation. bioscientifica.com |
| 1987 | Discovery of the retinoic acid receptor (RAR). bioscientifica.com | Uncovered the genomic mechanism of action for at-RA, linking it to gene regulation. bioscientifica.com |
| Late 1980s | Introduction of at-RA as a differentiation therapy for acute promyelocytic leukemia (APL). oncopedia.wiki | Revolutionized APL treatment and demonstrated the power of targeted therapy. oncopedia.wiki |
| Ongoing | Elucidation of at-RA's role in embryonic development, immunity, and cellular homeostasis. wikipedia.orgresearchgate.netebi.ac.uk | Broadened the understanding of at-RA's fundamental importance in biology. |
Key Methodological Advancements in Retinoid Research
Progress in understanding this compound has been heavily reliant on the development of new research methodologies. Each technological leap has provided deeper insights into the complex world of retinoids.
The initial isolation and characterization of Vitamin A and its derivatives were made possible by advancements in chemical analysis and synthesis in the early to mid-20th century. nih.govacs.org The development of high-performance liquid chromatography (HPLC) has been particularly crucial for the accurate and precise analysis of Vitamin A and its derivatives in biological samples and pharmaceutical formulations. who.int
The advent of molecular biology techniques in the latter half of the 20th century was transformative. The use of cDNA cloning was instrumental in the discovery of the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov This discovery was a direct result of the groundwork laid by research into steroid hormone receptors. bioscientifica.com
Furthermore, the ability to create knockout mice through homologous recombination has allowed researchers to study the specific functions of individual RAR and RXR isoforms. nih.gov These genetic models have been vital in demonstrating the essential and sometimes redundant roles of these receptors in embryonic development, vision, and other physiological processes. nih.gov
Crystallography and cryo-electron microscopy have provided detailed, three-dimensional views of how this compound binds to its receptors and how these receptors interact with DNA and other proteins. bioscientifica.com These structural studies have been key to understanding the molecular basis of retinoid signaling. nih.gov
More recently, advancements in genomics and proteomics are enabling a more comprehensive understanding of the complex networks of genes and proteins regulated by this compound. nih.gov
| Technology/Methodology | Impact on this compound Research |
| Chemical Synthesis | Enabled the production of pure this compound for experimental studies. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Allowed for the sensitive and specific measurement of this compound and its metabolites in biological tissues. who.int |
| cDNA Cloning | Led to the identification and cloning of the nuclear receptors for this compound (RARs and RXRs). nih.gov |
| Gene Knockout Technology | Permitted the study of the specific in vivo functions of retinoid receptors by creating mice lacking one or more receptor genes. nih.gov |
| X-ray Crystallography & Cryo-EM | Provided high-resolution structural information on how this compound binds to its receptors and how these receptors function. bioscientifica.com |
| Genomics and Proteomics | Are revealing the full spectrum of genes and proteins that are regulated by this compound signaling pathways. nih.gov |
Emerging Research Frontiers and Unexplored Avenues for All Trans Retinoate
Elucidation of Novel Non-Genomic Signaling Pathways
While the classical genomic actions of all-trans-retinoic acid (ATRA), mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), are well-documented, a growing body of evidence highlights the importance of rapid, non-genomic signaling pathways. mdpi.comnih.gov These pathways are initiated in the cytoplasm and can trigger cellular responses within minutes, independent of gene transcription. mdpi.comnih.gov
A key player in these non-genomic effects is the cellular retinoic acid-binding protein 1 (CRABP1). mdpi.comnih.gov Predominantly located in the cytoplasm, CRABP1 binds to ATRA with high affinity, initiating a cascade of events that modulate various cytosolic signaling pathways. mdpi.comnih.gov This is in contrast to the canonical pathway where cellular retinoic acid-binding protein 2 (CRABP2) is thought to deliver ATRA to the nucleus for RAR/RXR-mediated gene regulation. mdpi.com
Recent studies have shown that ATRA's non-genomic activities, mediated by CRABP1, can intercept specific cytosolic signaling pathways. For instance, in stem cells, it can modulate the growth factor-stimulated ERK1/2 pathway, and in cardiomyocytes, it affects the catecholamine-triggered CaMKII activation. mdpi.com These rapid responses underscore a biphasic nature of ATRA-mediated cellular effects, with both immediate and delayed outcomes. mdpi.comnih.gov
Identification of Undiscovered CRABP1-Mediated Interactions
The discovery of CRABP1's role in non-genomic signaling has opened up new avenues of research focused on identifying its undiscovered interaction partners and the functional consequences of these interactions. mdpi.com It is hypothesized that CRABP1, when bound to ATRA, can interact with a variety of cytosolic proteins, thereby modulating their activity.
One significant interaction that has been recently elucidated is the modulation of calcium-calmodulin-dependent protein kinase II (CaMKII) activation in cardiomyocytes by the ATRA-CRABP1 complex. mdpi.comfrontiersin.org This interaction is crucial for protecting heart function by preventing the over-activation of CaMKII. mdpi.comnih.gov The functional importance of this is highlighted by the observation that mice lacking the CRABP1 gene exhibit spontaneous cardiac hypertrophy. mdpi.comnih.gov
Further research is aimed at identifying other potential partner proteins of CRABP1. mdpi.com Techniques such as protein-protein docking, followed by experimental validation, are being employed to uncover novel interactions and their roles in various signaling pathways. mdpi.com The development of specific ligands that bind to CRABP1 but not to nuclear receptors is also a promising strategy to dissect the CRABP1-mediated non-genomic effects of ATRA without the confounding influence of its nuclear activities. mdpi.com
| Protein | Interacting Partner | Cell Type | Functional Outcome |
| CRABP1 | CaMKII | Cardiomyocytes | Dampens CaMKII activation, protecting heart function. mdpi.comnih.govfrontiersin.org |
| CRABP1 | Components of the RAF-MEK signaling pathway | Embryonic Stem Cells, Neural Stem Cells | Dampens growth factor sensitivity and stemness, negatively modulates NSC proliferation. mdpi.comnih.gov |
| CRABP1 | CYP26A1 | Various | Modulates ATRA metabolism and cellular ATRA concentrations. nih.govresearchgate.net |
Deeper Understanding of Epigenetic Reprogramming Mechanisms
All-trans-retinoic acid is a potent modulator of epigenetic landscapes, influencing gene expression through mechanisms that extend beyond direct binding to retinoic acid response elements (RAREs). nih.gov Epigenetic reprogramming by ATRA involves alterations in DNA methylation and histone modifications, which play a critical role in cellular differentiation and the response to therapy. nih.govmdpi.com
ATRA's influence on the epigenome is complex and cell-type specific. nih.gov For example, in F9 teratocarcinoma stem cells, ATRA treatment leads to a reduction in the repressive H3K27me3 mark at the RAREs of target genes like Hoxa1, Cyp26a1, and RARβ2. nih.gov This is associated with the displacement of the Polycomb protein Suz12. nih.gov In contrast, in fibroblasts, while some changes in histone modifications are observed, the transcriptional activation of these genes is more restricted, highlighting the context-dependent nature of ATRA-induced epigenetic changes. nih.gov
Role of ATRA in Overcoming Therapeutic Resistance via Epigenetic Modulation
A significant area of emerging research is the role of ATRA in overcoming therapeutic resistance in cancer, particularly through epigenetic modulation. nih.govfrontiersin.org In acute promyelocytic leukemia (APL), resistance to ATRA can occur through various mechanisms, including mutations in the PML-RARα fusion protein. nih.govnih.gov However, epigenetic alterations are also recognized as key contributors to resistance. nih.govfrontiersin.org
Recent studies have revealed that ATRA treatment can induce significant changes in histone acetylation, rather than DNA methylation, in APL cells. nih.gov Furthermore, ATRA can trigger the phosphorylation and activation of the histone demethylase PHF8, which then helps to reprogram the epigenetic state of PML-RARα target genes, contributing to the therapeutic response. nih.gov
The combination of ATRA with other epigenetic-modifying agents is a promising strategy to overcome resistance. frontiersin.orgigbzpan.plsci-hub.se For instance, in myelodysplastic syndromes (MDS), it is hypothesized that combining ATRA with an LSD1 inhibitor like tranylcypromine (B92988) could restore therapeutic efficacy by inducing epigenetic reprogramming and reducing clonal heterogeneity. igbzpan.pl Similarly, in glioblastoma, ATRA has been shown to downregulate the expression of the DNA repair gene MGMT, potentially by altering the epigenetic state of its promoter, thereby sensitizing cells to chemotherapy. mdpi.com
| Condition | Epigenetic Target/Mechanism | Combined Agent (if applicable) | Therapeutic Goal |
| Acute Promyelocytic Leukemia (APL) | Histone acetylation, PHF8 activation | - | Overcome ATRA resistance. nih.gov |
| Myelodysplastic Syndromes (MDS) | LSD1 inhibition, H3K4me2 modification | Tranylcypromine (LSD1 inhibitor) | Restore ATRA sensitivity and reduce clonal heterogeneity. igbzpan.pl |
| Glioblastoma (GBM) | Downregulation of MGMT expression (potential epigenetic mechanism) | Temozolomide | Sensitize cancer stem cells to chemotherapy. mdpi.com |
| Acute Myeloid Leukemia (AML) | LSD1 inhibition | Tranylcypromine (LSD1 inhibitor) | Decrease tumor burden. frontiersin.org |
Design and Characterization of Novel Ligands for Specific Receptors
The development of novel ligands with high selectivity for specific retinoic acid receptor subtypes (RARα, RARβ, RARγ) and related orphan receptors (RORs) is a critical frontier in retinoid research. nih.govrcsb.org Such ligands are invaluable tools for dissecting the specific functions of each receptor subtype and hold promise for more targeted therapeutic interventions with fewer off-target effects.
The design of these novel ligands often employs a "ligand-based design" approach, where the chemical structures of known ligands are modified to enhance their affinity and selectivity for a particular receptor. nih.govjmchemsci.com This is complemented by structure-based design, which utilizes the crystal structures of the receptor's ligand-binding domain to guide the synthesis of compounds with optimal binding characteristics.
Development of Subtype-Specific ROR Ligands
The retinoic acid receptor-related orphan receptors (RORs), particularly RORα and RORγ, have emerged as important therapeutic targets, especially in the context of autoimmune diseases due to their role as master regulators of TH17 cells. nih.gov While considered "orphan" receptors, some studies suggest that all-trans-retinoic acid can act as a ligand for RORβ. rcsb.orgresearchgate.net
A major focus of current research is the development of subtype-specific ROR modulators, including both agonists and inverse agonists. nih.gov For example, SR1078 was identified as a synthetic ligand that acts as an inverse agonist for RORα and RORγ, repressing their constitutive activity. nih.gov More recently, an in silico-guided approach led to the discovery of novel allosteric RORγt inverse agonists with an isoxazole (B147169) chemotype. acs.org These allosteric inhibitors represent a new paradigm in ROR modulation, offering potential advantages over traditional orthosteric inhibitors. acs.org
The development of covalent ligands for specific receptors is another promising avenue. nih.govrsc.org These ligands form a permanent bond with their target receptor, which can be advantageous for both therapeutic and research applications. By fine-tuning the reactive group, or "warhead," of these ligands, it is possible to achieve high selectivity for a particular receptor subtype. nih.govrsc.org
| Ligand | Receptor Target(s) | Activity | Potential Application/Significance |
| LE135 | RARβ-selective | Antagonist | Tool for studying the role of RARβ. nih.gov |
| LE540 | RARβ-selective | Antagonist | Tool for studying the role of RARβ. nih.gov |
| ALRT1550 | RORβ | Synthetic analog of ATRA | Tool for studying RORβ function. rcsb.orgresearchgate.netacs.org |
| SR1078 | RORα, RORγ | Inverse agonist | Modulation of autoimmune responses. nih.gov |
| Isoxazole derivatives | RORγt | Allosteric inverse agonist | Novel approach for treating autoimmune diseases. acs.org |
Investigation of Cross-Talk with Other Signaling Pathways
The biological effects of all-trans-retinoic acid are not solely determined by the direct activation of its cognate receptors but are also heavily influenced by its cross-talk with other major signaling pathways. researchgate.netresearchgate.nettandfonline.com This intricate interplay can either synergize with or antagonize the effects of ATRA, leading to a highly context-dependent cellular response.
Emerging research is actively mapping these points of convergence and divergence. For instance, ATRA signaling has been shown to interact with the PI3K/AKT pathway, a central regulator of cell growth, survival, and metabolism. researchgate.netresearchgate.net This cross-talk can occur at multiple levels, including direct physical interactions between RARs and components of the PI3K/AKT pathway. researchgate.net
Another well-documented interaction is with the GATA-2 transcription factor, which is crucial for the development of hematopoietic stem and progenitor cells. nih.gov RARα can physically associate with GATA-2, tethering it to GATA-2 DNA binding sites and making the transcriptional activity of GATA-2 responsive to RA. nih.gov This interaction provides a molecular basis for the effects of RA on hematopoiesis. nih.gov
Furthermore, there is evidence of cross-talk between the retinoic acid and NOTCH1 signaling pathways, particularly in the context of triple-negative breast cancer. aacrjournals.org In certain breast cancer cell lines, ATRA can inhibit the expression of NOTCH1 and its target genes, and the combination of ATRA with a NOTCH inhibitor acts synergistically to inhibit cancer cell growth. aacrjournals.org
The mitogen-activated protein (MAP) kinase pathway is another key signaling cascade that interacts with ATRA signaling. tandfonline.comresearchgate.net The activation of MAP kinases can be a non-genomic effect of ATRA and can also feedback to influence the transcriptional activity of RARs. researchgate.net
Understanding the complexities of this signaling cross-talk is essential for predicting the therapeutic efficacy of ATRA and for designing rational combination therapies that can exploit these interactions for enhanced clinical benefit.
| Signaling Pathway | Nature of Cross-Talk | Cellular Context | Functional Consequence |
| PI3K/AKT | Two-way cross-talk, including direct protein-protein interactions. | Breast cancer cells | Modulation of cell growth and survival. researchgate.netresearchgate.net |
| GATA-2 | Direct protein-protein interaction between RARα and GATA-2. | Hematopoietic progenitor cells | Makes GATA-2 transcriptional activity RA-responsive, influencing hematopoietic differentiation. nih.gov |
| NOTCH1 | ATRA inhibits NOTCH1 expression and signaling. | Triple-negative breast cancer cells | Synergistic inhibition of cancer cell growth with NOTCH inhibitors. aacrjournals.org |
| MAP Kinase | ATRA can rapidly activate MAP kinases (non-genomic effect) and influence RAR-mediated transcription. | Various, including neuroblastoma and APL cells | Regulation of cell differentiation and proliferation. tandfonline.comresearchgate.net |
Advanced in vitro and ex vivo Model Systems for Mechanistic Studies
The limitations of traditional two-dimensional (2D) cell cultures in recapitulating the complex microenvironments of native tissues have spurred the development of sophisticated in vitro and ex vivo models. These advanced systems, including organoids, 3D bioprinted constructs, and organ-on-a-chip platforms, offer unparalleled opportunities to dissect the intricate mechanisms of all-trans-Retinoate (atRA) action in a more physiologically relevant context. They provide powerful tools for studying cell-cell interactions, tissue morphogenesis, and signaling dynamics that are often lost in conventional monolayer cultures.
Organoid Cultures
Organoids are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and cellular composition of native organs. They have emerged as invaluable models for investigating the role of atRA in development and disease.
In the study of intestinal biology, human pluripotent stem cell-derived intestinal organoids (HIOs) have demonstrated that atRA treatment enhances their growth and patterning. mdpi.com Specifically, atRA was found to increase the efficiency of organoid formation, promote epithelial growth, enrich for intestinal subepithelial myofibroblasts (ISEMFs), and reduce the presence of contaminating neuronal cells. mdpi.com This highlights the crucial role of atRA signaling in improving the cellular composition and viability of HIOs. mdpi.com Further research using intestinal organoids has shown that retinoic acid metabolism is a key factor in maintaining the balance between regeneration and homeostasis. springernature.com
The development of the inner ear is another area where organoid models have provided significant insights into atRA signaling. Studies have revealed that retinoic acid signaling is critical for guiding the efficiency of inner ear organoid formation and governing the specification of sensory versus non-sensory cell fates. biorxiv.org Both excessive and deficient atRA signaling were found to impair the development of otic vesicles in these cultures, underscoring the exquisite sensitivity of inner ear development to atRA concentrations. biorxiv.org
Furthermore, retinal organoids have been instrumental in elucidating the mechanisms by which atRA controls cell fate. Research has shown that high levels of retinoic acid signaling early in development are sufficient to promote M cone fate while suppressing L cone fate, thereby regulating the spatiotemporal patterning of these photoreceptor subtypes in the human retina. plos.org In models of liver disease, intrahepatic cholangiocyte organoids (ICOs) have been used to study the effects of retinoids on gene expression. uu.nl While atRA did not appear to affect organoid proliferation, it did influence the expression of genes such as Gpc3, Mmp7, and Lgr5, with the latter two showing a dose-dependent increase in expression. uu.nl
| Organoid Model | Key Research Focus | Major Findings Related to this compound |
| Human Intestinal Organoids (HIOs) | Growth, patterning, and cellular composition | Improves organoid-forming efficiency, enhances epithelial growth, enriches for ISEMFs, and reduces neuronal contamination. mdpi.com |
| Inner Ear Organoids | Organogenesis and cell fate specification | Modulates organoid efficiency and governs sensory vs. non-sensory fate decisions. biorxiv.org |
| Human Retinal Organoids | Photoreceptor cell fate | Promotes M cone fate and suppresses L cone fate early in development. plos.org |
| Intrahepatic Cholangiocyte Organoids (ICOs) | Gene expression in liver disease models | Influences expression of Gpc3, Mmp7, and Lgr5, but not proliferation. uu.nl |
3D Bioprinting and Hydrogel Systems
Three-dimensional (3D) bioprinting allows for the precise fabrication of tissue-like structures by depositing cells and biomaterials layer-by-layer. This technology has been harnessed to create novel platforms for studying and delivering atRA.
A significant application is in neuro-oncology, where 3D bioprinted hydrogel meshes loaded with atRA have been developed for the treatment of glioblastoma (GBM). rheolution.comnih.gov These constructs are designed for the localized delivery of atRA, facilitating a sustained release of the compound. nih.gov Studies using the U-87 MG glioblastoma cell line have demonstrated that these atRA-loaded meshes can reduce cell growth and induce apoptotic cell death, presenting a potential adjuvant therapeutic strategy. rheolution.comnih.gov
In the field of regenerative medicine, 3D bioprinting is used to create neural tissue models. frontiersin.org Research has explored the incorporation of atRA-releasing microspheres into bioinks to encourage the growth and maturation of dopaminergic neurons within 3D printed constructs. frontiersin.orgresearchgate.net This approach aims to improve the differentiation efficiency of cells within the scaffold, which is critical for creating functional neural tissue models for research and therapeutic applications. frontiersin.org All-trans-retinoic acid is recognized as one of the key small molecules used to induce neural differentiation in these advanced cellular systems. acs.org
| 3D Model System | Application Area | Key Features and Findings Related to this compound |
| 3D Bioprinted Hydrogel Mesh | Glioblastoma (GBM) Treatment | Fabricated with atRA-loaded polymeric particles for sustained, local drug delivery. Shown to reduce cancer cell growth and induce apoptosis in vitro. rheolution.comnih.gov |
| 3D Bioprinted Neural Tissues | Regenerative Medicine / Neuroscience | Incorporates atRA-releasing microspheres to promote the differentiation and maturation of dopaminergic neurons from pluripotent stem cells. frontiersin.orgresearchgate.net |
Organ-on-a-Chip Technology
Organ-on-a-chip (OOC) devices are microfluidic culture systems that simulate the activities, mechanics, and physiological responses of entire organs or organ systems. mdpi.com These microphysiological systems provide a highly controlled environment to study the mechanistic effects of compounds like atRA.
In lung development research, an organ-on-a-chip model replicating the fetal lung has been used to understand how physical forces and signaling pathways interact. biologists.com This system revealed a mechanism where mechanical pressure (transmural pressure) increases atRA synthesis in the lung epithelium. This epithelial-derived atRA then signals to the surrounding mesenchyme to induce the differentiation of airway smooth muscle, a critical step in lung branching morphogenesis. biologists.com
For kidney research, a "glomerulus-on-a-chip" has been developed to better model podocyte differentiation. nih.govresearchgate.net This model demonstrated that the combination of fluidic shear stress and retinoic acid treatment improves the differentiation of primary cultured human podocytes, creating a more physiologically relevant system for studying glomerular diseases. nih.govresearchgate.net Similarly, a "retina-on-a-chip" platform has been created that integrates multiple retinal cell types derived from human induced pluripotent stem cells (hiPSCs). elifesciences.org The differentiation protocols for these complex retinal models often include timed supplementation with retinoic acid to guide the proper formation of retinal layers. elifesciences.org
| Organ-on-a-Chip Model | Organ System | Mechanistic Insight into this compound Action |
| Lung-on-a-Chip | Developing Mouse Lung | Mechanical pressure stimulates atRA synthesis in the epithelium, which in turn promotes airway smooth muscle differentiation in the mesenchyme. biologists.com |
| Glomerulus-on-a-Chip | Kidney | Used in combination with fluidic shear stress to improve the differentiation of human podocytes, creating a better model for kidney disease. nih.govresearchgate.net |
| Retina-on-a-Chip | Retina | Used as a key supplement during the differentiation of hiPSCs to promote the formation of complex, multi-layered retinal tissue. elifesciences.org |
Q & A
Q. How should researchers design experiments to ensure reproducibility in this compound studies?
- Methodological Answer : Pre-register protocols on platforms like Open Science Framework. Include detailed methods for compound handling (e.g., light-sensitive storage, solvent selection). Use internal replication cohorts and share raw data via repositories like Zenodo. Adhere to MIAME standards for omics data .
Ethical and Reporting Considerations
Q. What ethical guidelines apply to clinical studies involving this compound derivatives?
- Methodological Answer : Follow Declaration of Helsinki principles for human trials, including informed consent for off-label use. For animal studies, comply with ARRIVE 2.0 guidelines. Disclose conflicts of interest and register trials in databases like ClinicalTrials.gov . Include ethics approval statements in manuscripts .
Q. How can researchers avoid bias when interpreting this compound’s efficacy in preclinical models?
- Methodological Answer : Implement blinding during data collection and analysis. Use randomization software for treatment allocation. Predefine primary endpoints to reduce HARKing (hypothesizing after results are known). Validate findings with orthogonal assays (e.g., functional tests alongside molecular markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
